2-Chloro-3-(3-methylphenyl)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(3-methylphenyl)quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-5-4-6-11(9-10)14-15(16)18-13-8-3-2-7-12(13)17-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXBZGNEIFMJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Quinoxaline Derivatives with Molecular Formula C15H11ClN2
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] This versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities that have captured significant attention in drug discovery.[2][3] Quinoxaline derivatives are foundational components in a variety of therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5]
This guide focuses specifically on quinoxaline derivatives with the molecular formula C15H11ClN2 . This formula typically corresponds to a quinoxaline core substituted with a chlorophenyl group and another small alkyl or functional group, creating a molecule with significant potential for targeted therapeutic action. We will delve into the synthesis, characterization, and biological evaluation of these compounds, providing field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutic agents.
Part 1: Synthesis Strategies for C15H11ClN2 Quinoxaline Derivatives
The most prevalent and efficient method for synthesizing the quinoxaline core is the condensation of an aromatic ortho-diamine with an α-dicarbonyl compound.[3] This reaction is robust, versatile, and can be adapted using various catalytic systems, including green chemistry approaches.[4][6]
For a target molecule like a 2-(chlorophenyl)-3-methyl-quinoxaline, the reaction involves the cyclocondensation of an o-phenylenediamine with 1-(chlorophenyl)propane-1,2-dione.
General Synthesis Workflow
The overall process from starting materials to a fully characterized compound follows a logical progression of synthesis, purification, and structural verification.
Caption: General workflow for the synthesis and characterization of C15H11ClN2 derivatives.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-3-methylquinoxaline
This protocol describes a standard laboratory procedure for synthesizing a representative C15H11ClN2 quinoxaline derivative.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
1-(4-chlorophenyl)propane-1,2-dione (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add 1-(4-chlorophenyl)propane-1,2-dione (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel, and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(4-chlorophenyl)-3-methylquinoxaline.
Part 2: Spectroscopic Characterization and Structural Elucidation
Confirming the molecular structure and purity of synthesized compounds is paramount. A combination of spectroscopic techniques provides the necessary evidence.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, multiplicities, and integration of proton signals, along with the number and type of carbon signals, confirm the arrangement of the chlorophenyl and methyl groups on the quinoxaline core.[9]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C15H11ClN2) by providing a highly accurate mass measurement.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorbances include C=N stretching within the quinoxaline ring and C-H stretching from the aromatic and methyl groups.[7]
Part 3: Biological Activities and Therapeutic Potential
Quinoxaline derivatives are renowned for their broad spectrum of biological activities.[5][10] The specific C15H11ClN2 scaffold has shown significant promise, particularly in oncology and infectious diseases.
Anticancer Activity
Quinoxaline-based compounds have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[2][11][12] Their mechanisms often involve the inhibition of critical signaling pathways that drive tumor growth and survival.[13]
Mechanism of Action: Kinase and Signal Transduction Inhibition A primary mechanism for the anticancer effect of many quinoxaline derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Janus kinases (JAKs), which are often overactive in cancer cells.[14][15] Another key target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a transcription factor that, when constitutively active, promotes cell proliferation and prevents apoptosis.[16] By blocking the ATP-binding site or the substrate-binding domain of these proteins, C15H11ClN2 derivatives can halt these pro-cancerous signals.[16]
Caption: Inhibition of a kinase signaling pathway by a C15H11ClN2 derivative, preventing phosphorylation and promoting apoptosis.
Antimicrobial Activity
Derivatives of quinoxaline have demonstrated significant activity against a range of pathogens, including bacteria and fungi.[17][18][19] Some compounds exhibit potent effects against both Gram-positive and Gram-negative bacteria.[18] The mechanism can involve the generation of reactive oxygen species (ROS), which leads to DNA damage and cell death, or the inhibition of essential bacterial enzymes.[5][20]
| Compound Type | Target Organism | Observed Activity | Reference |
| Quinoxaline Derivatives | Acidovorax citrulli | Good antibacterial activity (EC50 = 35.18 µg/mL for some derivatives) | [17] |
| Quinoxaline Derivatives | Rhizoctonia solani (Fungus) | Potent antifungal activity, superior to commercial agents | [17] |
| Quinoxaline Sulfonamides | E. coli, S. aureus | Moderate to high antibacterial activity, dependent on substituents | [21] |
| General Quinoxalines | Gram-positive bacteria | Inhibition of growth, found in antibiotics like echinomycin | [1][22] |
Table 1: Summary of reported antimicrobial activities for various quinoxaline derivatives.
Part 4: Protocol for In Vitro Biological Evaluation
To assess the therapeutic potential of newly synthesized C15H11ClN2 derivatives, a robust and reproducible biological assay is required. The MTT assay is a standard colorimetric method for evaluating the cytotoxic effects of compounds on cancer cell lines.[2]
General Workflow for Anticancer Screening
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized C15H11ClN2 derivative, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.[2]
-
Prepare serial dilutions of the C15H11ClN2 derivative in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified CO2 incubator.[2]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Future Outlook and Drug Development Perspectives
Quinoxaline derivatives with the C15H11ClN2 formula represent a fertile ground for the discovery of novel therapeutic agents.[2] Their synthetic accessibility and potent biological activities make them highly attractive scaffolds for medicinal chemists. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance potency and selectivity while minimizing toxicity. Further exploration of their mechanisms of action will be crucial for identifying the most promising candidates for progression into preclinical and clinical development.[11][13]
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Zarubaev, V. V., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
-
Bandyopadhyay, D., & Singh, M. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-672.
-
BenchChem Technical Support Team. (2025). Quinoxaline Derivatives in Drug Discovery: A Technical Guide. BenchChem.
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed.
-
Pereira, J. A., et al. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate.
-
Saeed, A., et al. (2021). Biological activity of quinoxaline derivatives. ResearchGate.
-
Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.
-
Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed.
-
Sharma, V. K., et al. (2011). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives: a review. Pharmacophore.
-
Wang, Y., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. PMC.
-
Mogilaiah, K., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC.
-
Asif, M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
-
Montero, V., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. ResearchGate.
-
Ghorab, M. M., et al. (2016). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing.
-
El Janati, A., et al. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry.
-
Wang, Y., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing.
-
Kulkarni, M. V., et al. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library.
-
El-Gahami, M. A., & Al-Sehemi, A. G. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.
-
Geronikaki, A., et al. (2009). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. PubMed.
-
Montero, V., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. PubMed.
-
Ghorab, M. M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed.
-
Wang, M., et al. (2013). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. PMC.
-
Lategahn, J., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. NIH.
-
BenchChem Technical Support Team. (2025). Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide. BenchChem.
-
Ancizu, S., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. PMC.
-
Ahabchane, N. H., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Semantic Scholar.
-
Moghimi, P., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
-
Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
-
Brezová, V., et al. (2015). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC.
-
Ahabchane, N. H., et al. (2014). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. ResearchGate.
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Comparative Technical Guide: 2-Chloro-3-phenylquinoxaline vs. 3-Methylphenyl Analog
The following technical guide details the structural, synthetic, and functional differences between 2-chloro-3-phenylquinoxaline and its 3-methylphenyl analog (2-chloro-3-(3-methylphenyl)quinoxaline).
Executive Summary
2-Chloro-3-phenylquinoxaline is a privileged scaffold in medicinal chemistry, serving as a precursor for potent kinase inhibitors, DNA intercalators, and antimicrobial agents. Its 3-methylphenyl analog (specifically the meta-tolyl derivative) introduces a hydrophobic methyl group at the meta-position of the pendant phenyl ring.
This substitution is not merely cosmetic; it significantly alters the lipophilicity (LogP) , steric profile , and electronic distribution of the molecule. This guide analyzes these differences to assist researchers in optimizing Structure-Activity Relationships (SAR) for drug discovery.
Chemical Architecture & Electronic Effects[1]
The core difference lies in the substituent on the C3-phenyl ring.
| Feature | 2-Chloro-3-phenylquinoxaline | 3-Methylphenyl Analog |
| Substituent | Hydrogen (H) | Methyl (-CH₃) at meta-position |
| Electronic Effect | Neutral | Weak Inductive Donor (+I effect) |
| Lipophilicity (cLogP) | ~3.5 - 3.8 | ~4.0 - 4.3 (Enhanced hydrophobicity) |
| Steric Profile | Planar rotation possible | Increased bulk; restricted rotation in tight pockets |
| Solubility | Low in water; soluble in DCM/DMSO | Lower water solubility; Higher lipid solubility |
Mechanistic Impact of the Methyl Group[2]
-
Hydrophobic Interaction: The methyl group increases the partition coefficient (LogP), facilitating passive transport across cell membranes. In protein binding pockets (e.g., ATP-binding sites of kinases), the meta-methyl group can access hydrophobic sub-pockets that the unsubstituted phenyl cannot.
-
Metabolic Stability: The benzylic protons of the methyl group are potential sites for metabolic oxidation (CYP450 mediated), converting the methyl to a hydroxymethyl or carboxylic acid, which can alter the drug's half-life compared to the unsubstituted parent.
Synthetic Pathways[1][3][4][5][6][7][8]
Both compounds are synthesized via a robust two-step protocol: Condensation followed by Chlorination .[1]
Synthesis Workflow (Graphviz)
Caption: Comparative synthetic workflow. The choice of glyoxal determines the final aryl substituent.
Detailed Experimental Protocol
Step 1: Condensation (Formation of the Lactam)
-
Reactants: Dissolve o-phenylenediamine (10 mmol) in ethanol (20 mL).
-
Addition: Add Phenylglyoxal monohydrate (for parent) or 3-Methylphenylglyoxal (for analog) (10 mmol) dissolved in ethanol.
-
Reaction: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. The product (quinoxalin-2(1H)-one derivative) usually precipitates.[1] Filter, wash with cold ethanol, and dry.
-
Note: The methyl group in the analog may slightly lower the melting point of the intermediate compared to the parent.
-
Step 2: Chlorination (The Critical Step)
-
Setup: Place the dried quinoxalinone intermediate (5 mmol) in a round-bottom flask.
-
Reagent: Add Phosphorus Oxychloride (POCl₃) (excess, ~5–10 mL).
-
Safety: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.
-
-
Catalysis (Optional): Add a catalytic amount of DMF (Vilsmeier-Haack conditions) to accelerate the reaction.
-
Reaction: Reflux at 100–110°C for 3 hours. The solution will turn from a suspension to a clear dark mixture.
-
Quenching: Distill off excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring.
-
Isolation: Neutralize with NaHCO₃ or NH₄OH. Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc).
Functional Applications & SAR
The transition from the phenyl to the 3-methylphenyl analog is a classic strategy in Structure-Activity Relationship (SAR) optimization.
Biological Implications[5][7][9][10]
-
Kinase Inhibition (e.g., EGFR, VEGFR): The quinoxaline core mimics the adenine ring of ATP. The 3-phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site.
-
Parent: Good binding, but may lack specificity.
-
Analog: The meta-methyl group can fill small hydrophobic voids (e.g., the "gatekeeper" region) or induce a conformational twist that improves selectivity for specific kinase isoforms [1].
-
-
Antimicrobial Activity: Increased lipophilicity (LogP > 4.0) often correlates with better penetration of bacterial cell walls (Gram-positive), potentially lowering the Minimum Inhibitory Concentration (MIC) [2].
SAR Logic Diagram (Graphviz)
Caption: Impact of the meta-methyl substitution on physicochemical and biological properties.
Analytical Characterization
To validate the synthesis of the analog versus the parent, look for these specific spectral markers:
| Technique | 2-Chloro-3-phenylquinoxaline | 3-Methylphenyl Analog |
| ¹H NMR | Multiplet at 7.4–8.2 ppm (9 aromatic protons). | Singlet at ~2.40–2.45 ppm (3H, -CH₃).[2] Aromatic region shows distinct splitting for meta-substitution. |
| ¹³C NMR | ~127–142 ppm (Aromatic carbons).[3] | Additional peak at ~21.5 ppm (Methyl carbon). |
| Mass Spec | M+ peaks at m/z 240/242 (Cl isotope pattern). | M+ peaks at m/z 254/256 (Shift of +14 Da). |
References
-
Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[4] American Journal of Organic Chemistry, 5(1), 14-56.[4] (2015).[4][5] Available at: [Link]
-
Rasayan Journal. An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Rasayan J. Chem. (2017). Available at: [Link]
-
MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. (2021).[6] Available at: [Link]
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Technical Monograph: 2-Chloro-3-(3-methylphenyl)quinoxaline
A Versatile Scaffold for Kinase Inhibitor Design and Heterocyclic Library Generation
Part 1: Executive Summary
2-Chloro-3-(3-methylphenyl)quinoxaline (CAS: 77186-68-6 ) is a halogenated nitrogen-heterocycle serving as a critical intermediate in medicinal chemistry. Belonging to the class of 2,3-disubstituted quinoxalines, this compound is characterized by a privileged scaffold widely recognized for its bioisosteric relationship to purines and pteridines.
Its primary utility lies in its dual functionality: the 3-(3-methylphenyl) moiety provides a lipophilic aryl anchor often required for hydrophobic pocket occupancy in protein targets (e.g., ATP-binding sites of kinases), while the 2-chloro substituent acts as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (
Part 2: Chemical Identity & Physicochemical Properties[1]
| Property | Data |
| Chemical Name | 2-Chloro-3-(3-methylphenyl)quinoxaline |
| CAS Registry Number | 77186-68-6 |
| Molecular Formula | |
| Molecular Weight | 254.71 g/mol |
| Structural Class | Benzo[b]pyrazine derivative |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl3, DMSO; insoluble in water |
| Melting Point | 118–122 °C (Typical for analogs, experimental verification required) |
| Reactivity Profile | High electrophilicity at C2; susceptible to hydrolysis in strong acid/base |
Part 3: Synthesis & Manufacturing Protocols
The synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline is best approached via a robust two-step sequence: Cyclocondensation followed by Deoxychlorination . This protocol ensures high regioselectivity and yield.
Step 1: Synthesis of 3-(3-methylphenyl)quinoxalin-2(1H)-one
The formation of the quinoxaline core is achieved by condensing o-phenylenediamine with a specific
-
Reagents: o-Phenylenediamine (1.0 eq), 3-Methylphenylglyoxylic acid (or ethyl ester) (1.0 eq).
-
Conditions: Reflux for 2–4 hours.
Mechanism: The diamine attacks the ketone carbonyl of the glyoxylate (more electrophilic) and the ester/acid carbonyl, closing the pyrazine ring. The 3-methylphenyl group is installed at position 3, leaving a hydroxyl (tautomeric with ketone) at position 2.
Step 2: Chlorination (The Core Protocol)
Conversion of the lactam (quinoxalinone) to the chloro-derivative.[3]
-
Reagents: 3-(3-methylphenyl)quinoxalin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (
, excess/solvent), catalytic DMF (5-10 drops). -
Apparatus: Round-bottom flask with reflux condenser and
drying tube.
Protocol:
-
Charge: Place the quinoxalinone precursor in the flask.
-
Addition: Carefully add
(approx. 5–10 mL per gram of substrate) and catalytic DMF. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (105 °C) for 3 hours. Monitor by TLC (eluent 20% EtOAc/Hexane). The starting material (polar spot) should disappear, replaced by a non-polar spot (product).
-
Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Critical: This hydrolyzes excess
to phosphoric acid and HCl. -
Isolation: Neutralize the aqueous slurry with solid
or to pH 7–8. Extract with Dichloromethane ( mL). -
Purification: Dry organic layer over anhydrous
, concentrate, and recrystallize from Ethanol/Hexane.
Visualization: Synthesis Pathway
Figure 1: Two-step synthetic route from commercially available precursors to the target scaffold.
Part 4: Reactivity & Derivatization (Self-Validating System)
The utility of this compound rests on the lability of the C2-Chlorine atom. In a drug discovery campaign, this molecule acts as an electrophilic hub .
The Mechanism
The nitrogen atoms in the quinoxaline ring pull electron density away from the C2 position, making it highly susceptible to nucleophilic attack.
-
Amination: Reaction with primary/secondary amines yields 2-amino-3-arylquinoxalines (common kinase inhibitor motif).
-
Etherification: Reaction with alkoxides/phenoxides yields 2-alkoxy/phenoxy derivatives .
-
Thiolation: Reaction with thiols yields thioethers .
Experimental Validation (QC Check):
To confirm the integrity of the 2-Chloro-3-(3-methylphenyl)quinoxaline before derivatization, check the
-
Methyl Group: Singlet at
ppm. -
Quinoxaline Protons: Multiplets in the aromatic region (
ppm). -
Absence of NH: Lack of a broad singlet
ppm confirms full conversion from the quinoxalinone precursor.
Visualization: Derivatization Logic
Figure 2: Nucleophilic Aromatic Substitution (
Part 5: Biological Potential & Applications[6][7][8][9]
Kinase Inhibition
The quinoxaline scaffold is a bioisostere of the purine ring found in ATP.
-
Mechanism: The N1 and N4 nitrogens can accept hydrogen bonds from the hinge region of kinase enzymes.
-
Relevance: Derivatives of 2-chloro-3-arylquinoxalines have shown potency against VEGFR-2 (angiogenesis), PDGFR , and PI3K . The m-tolyl group (3-methylphenyl) provides steric bulk that can improve selectivity by filling the hydrophobic pocket II of the kinase active site.
Antimicrobial & Antiviral Activity[5][10]
-
Tuberculosis: Quinoxaline-1,4-di-N-oxides (derived from oxidation of this scaffold) are potent anti-tubercular agents.
-
Virology: Recent studies indicate quinoxaline derivatives inhibit viral replication by interfering with RNA-dependent RNA polymerase (RdRp), making this scaffold relevant for SARS-CoV-2 and Influenza research.
Part 6: Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood. Avoid dust formation. The compound hydrolyzes slowly in moist air to release HCl; store in a desiccator.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Synthesis of Quinoxaline Derivatives: Ref: Ajani, O. O., et al. "Microwave-Assisted Synthesis and Antimicrobial Activity of 2-Quinoxalinone-3-hydrazone Derivatives." International Journal of Medicinal Chemistry, 2013.
-
Mechanistic Insight into
on Quinoxalines: Ref: BenchChem Technical Guides. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution." -
Biological Activity of Quinoxalines: Ref: Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.
-
Specific CAS Data (77186-68-6): Ref: Sigma-Aldrich Product Specification for 2-chloro-3-(3-methylphenyl)quinoxaline.
-
Kinase Inhibitor Design: Ref: Deleuze-Masquefa, C., et al. "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma." Bioorganic & Medicinal Chemistry, 2004.
Sources
Methodological & Application
Synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline from o-phenylenediamine
An Application Note and Detailed Protocol for the Synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline from o-Phenylenediamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of various antibiotics like echinomycin and levomycin.[1][2] Their versatile scaffold allows for interaction with multiple biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] As a result, the synthesis of novel quinoxaline derivatives is of significant interest in medicinal chemistry and drug discovery.[3]
This application note provides a comprehensive, two-step protocol for the synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline, a key intermediate for further functionalization in drug development programs. The synthesis begins with the condensation of o-phenylenediamine with an appropriate α-ketoester to form the stable 3-(3-methylphenyl)quinoxalin-2(1H)-one intermediate. This is followed by a chlorination step to yield the target compound. The causality behind experimental choices, detailed safety protocols, and troubleshooting insights are provided to ensure scientific integrity and reproducibility.
Chemical Principles and Synthetic Strategy
The synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline is efficiently achieved through a two-step process. This strategy is often preferred as it proceeds through a stable, easily purified crystalline intermediate, ensuring a high-purity final product.
-
Step 1: Condensation and Cyclization to form 3-(3-methylphenyl)quinoxalin-2(1H)-one. The classical and most common method for forming the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6][7] In this protocol, we utilize ethyl 2-(3-methylphenyl)-2-oxoacetate as the dicarbonyl equivalent. The reaction, typically catalyzed by an acid like acetic acid, involves the initial nucleophilic attack of one amino group of o-phenylenediamine on one of the carbonyl carbons of the ketoester. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, leading to a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration yields the stable aromatic 3-(3-methylphenyl)quinoxalin-2(1H)-one.[6][8]
-
Step 2: Chlorination of the Quinoxalinone Intermediate. The intermediate, 3-(3-methylphenyl)quinoxalin-2(1H)-one, exists in tautomeric equilibrium with its 2-hydroxy-quinoxaline form. The hydroxyl group can be readily substituted with a chlorine atom using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[9] This reaction proceeds via the activation of the hydroxyl group by POCl₃, forming a good leaving group, which is then displaced by a chloride ion to furnish the final product, 2-Chloro-3-(3-methylphenyl)quinoxaline.[9][10]
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
PART A: Synthesis of 3-(3-methylphenyl)quinoxalin-2(1H)-one
Materials and Reagents:
-
o-Phenylenediamine (≥99.5% purity)
-
Ethyl 2-(3-methylphenyl)-2-oxoacetate (≥98% purity)
-
Glacial Acetic Acid (ACS grade)
-
Ethanol (95% or absolute)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Vessel Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure a nitrogen or argon inlet is connected to the top of the condenser to maintain an inert atmosphere, which helps prevent oxidation and discoloration of the o-phenylenediamine.
-
Charging Reactants: To the reaction flask, add o-phenylenediamine (1.0 eq) and a sufficient volume of glacial acetic acid to ensure the mixture can be stirred effectively (approx. 5-10 mL per gram of diamine).
-
Dissolution: Begin stirring and gently heat the mixture to 60-70 °C to completely dissolve the o-phenylenediamine.[10]
-
Addition of Ketoester: In the dropping funnel, prepare a solution of ethyl 2-(3-methylphenyl)-2-oxoacetate (1.05 eq) in glacial acetic acid. Add this solution dropwise to the heated o-phenylenediamine solution over 30-60 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a steady reflux (approximately 118 °C) and maintain for 4-6 hours.[10]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold ethanol and then cold deionized water to remove residual acetic acid and any unreacted starting materials.[10]
-
-
Drying: Dry the isolated solid product in a vacuum oven at 60-70 °C until a constant weight is achieved. The product is typically of high purity and can be used in the next step without further purification.
PART B: Synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline
Materials and Reagents:
-
3-(3-methylphenyl)quinoxalin-2(1H)-one (from Part A)
-
Phosphorus Oxychloride (POCl₃, ≥99% purity)
-
Toluene (Anhydrous)
-
Ice (from deionized water)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol or Isopropanol for recrystallization
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler with mineral oil or a scrubber with NaOH solution)
-
Mechanical stirrer or magnetic stirrer
-
Heating mantle with temperature controller
-
Large beaker for quenching
-
Büchner funnel and filter flask
Procedure:
-
Vessel Setup: Assemble a clean, dry three-neck flask with a stirrer and a reflux condenser. Crucially , the condenser must be fitted with a gas outlet connected to a scrubber system to neutralize the HCl gas that evolves during the reaction and quenching. All glassware must be scrupulously dried to prevent violent reactions with POCl₃.
-
Charging Reactants: In a well-ventilated fume hood, carefully charge the flask with 3-(3-methylphenyl)quinoxalin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃). POCl₃ can be used as both the reagent and the solvent (approx. 5-10 eq).[9] Alternatively, anhydrous toluene can be used as a solvent with a smaller excess of POCl₃ (approx. 2-3 eq).
-
Reaction: Heat the stirred mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[10] The solid intermediate will gradually dissolve as it reacts.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up and Isolation (CAUTION: Highly Exothermic):
-
After completion, allow the reaction mixture to cool to room temperature.
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water. The beaker should be large enough to accommodate at least 10 times the volume of the reaction mixture.
-
Slowly and carefully , pour the reaction mixture onto the stirred ice. This quenching process is highly exothermic and releases large amounts of HCl gas. Perform this step in an efficient fume hood.
-
A precipitate of the crude product will form. Continue stirring for 30-60 minutes until all the ice has melted and the excess POCl₃ has been hydrolyzed.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Collect the solid product by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Dry the purified white or off-white crystalline product in a vacuum oven at 50-60 °C.
-
Data Summary and Characterization
| Parameter | Step 1: Quinoxalinone Synthesis | Step 2: Chlorination |
| Key Reagents | o-Phenylenediamine, Ethyl 2-(3-methylphenyl)-2-oxoacetate | 3-(3-methylphenyl)quinoxalin-2(1H)-one, POCl₃ |
| Solvent | Glacial Acetic Acid | Toluene or neat POCl₃ |
| Temperature | Reflux (~118 °C) | Reflux (~110 °C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification | Filtration and washing | Recrystallization |
Product Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Melting Point (m.p.)
-
FT-IR Spectroscopy: To confirm the presence of key functional groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Safety Precautions
Adherence to strict safety protocols is mandatory for this synthesis.
-
General: All operations should be conducted in a well-ventilated laboratory fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[11]
-
o-Phenylenediamine: This compound is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[12] It is also suspected of causing genetic defects and cancer.[12][13] Avoid inhalation of dust and direct contact with skin and eyes.[13]
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic, corrosive gases (HCl).[14][15] It can cause severe skin burns and eye damage.[11] Handle with extreme care under anhydrous conditions. An emergency eyewash and safety shower must be readily accessible.
-
Quenching: The quenching of the POCl₃ reaction mixture is extremely hazardous. It must be done slowly, in a proper fume hood, by adding the reaction mixture to ice, never the other way around.
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1: If the yield of the quinoxalinone is low, ensure the purity of the o-phenylenediamine, as impurities can lead to side reactions. Also, confirm that the reaction has gone to completion via TLC before workup.[10]
-
Dark Color/Tar Formation: The formation of dark, tar-like byproducts can occur if the o-phenylenediamine is oxidized or if the reaction temperature is too high. Using a high-purity starting material and maintaining an inert atmosphere can mitigate this issue.
-
Incomplete Chlorination in Step 2: If the chlorination is incomplete, the reaction time may need to be extended, or a larger excess of POCl₃ may be required. Ensure all reagents and glassware are completely dry, as moisture will consume the POCl₃.
-
Difficult Purification: If the final product is difficult to purify by recrystallization, column chromatography on silica gel may be employed as an alternative.
Mechanistic Visualization
The following diagrams illustrate the plausible reaction mechanisms for the two synthetic steps.
Caption: Plausible mechanism for Step 1.
Sources
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- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
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- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. merckmillipore.com [merckmillipore.com]
Application Note: Synthesis of N-Substituted-3-(3-methylphenyl)quinoxalin-2-amines via Nucleophilic Aromatic Substitution
Introduction: The Significance of Quinoxaline Scaffolds
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the quinoxaline ring system is a critical strategy for modulating the pharmacological profile of these molecules. Among the most effective methods for derivatization is the nucleophilic aromatic substitution (SNAr) reaction on a halogenated quinoxaline precursor.[1] The electron-withdrawing nature of the pyrazine ring activates the C2 and C3 positions for nucleophilic attack, enabling the facile displacement of a halide substituent.[1]
This application note provides a detailed guide for the reaction of 2-Chloro-3-(3-methylphenyl)quinoxaline with various primary and secondary amines. We will delve into the underlying mechanism, provide a robust and adaptable experimental protocol, and discuss key considerations for reaction optimization and product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Mechanism: The SNAr Pathway
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) or addition-elimination mechanism.[2][3][4][5] Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[3][5] In the case of 2-chloroquinoxaline, the two nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing groups, polarizing the C-Cl bond and making the carbon atom at the C2 position highly electrophilic.[1]
The mechanism can be described in two key steps:
-
Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electron-deficient carbon atom bearing the chlorine atom. This initial attack is typically the rate-determining step.[5] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Leaving Group Elimination: The aromaticity of the quinoxaline ring is temporarily lost in the Meisenheimer complex. The system rapidly rearomatizes by expelling the chloride ion, which is a good leaving group. A base present in the reaction mixture then deprotonates the amine nitrogen, yielding the final, neutral N-substituted quinoxaline product.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the synthesis of various 2-amino-3-(3-methylphenyl)quinoxaline derivatives. Adjustments to temperature, reaction time, and solvent may be necessary depending on the nucleophilicity and steric bulk of the specific amine used.
Materials and Reagents
-
2-Chloro-3-(3-methylphenyl)quinoxaline (1.0 mmol, 1.0 eq.)
-
Amine (primary or secondary, 1.2 - 1.5 mmol, 1.2 - 1.5 eq.)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Triethylamine (TEA), 2.0 - 3.0 mmol, 2.0 - 3.0 eq.)[1][6]
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, or n-Butanol, 5-10 mL)[1][7][8][9]
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel (for chromatography)
Step-by-Step Workflow
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-(3-methylphenyl)quinoxaline (1.0 mmol).
-
Reagent Addition: Add the chosen solvent (e.g., DMF, 10 mL), the amine (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[1] The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.[1] The optimal temperature depends on the reactivity of the amine; less reactive amines may require higher temperatures or longer reaction times.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) should show the consumption of the starting material and the appearance of a new, typically more polar, product spot.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (approx. 50 mL) to precipitate the crude product.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts and residual solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[1]
Reaction Optimization and Scope
The success of the SNAr reaction is highly dependent on the choice of amine, solvent, base, and temperature. The following table provides a summary of typical conditions and expected outcomes for different classes of amines.
| Amine Type | Example | Solvent | Base | Temperature (°C) | Typical Time (h) | Notes & Rationale |
| Primary Aliphatic | Butylamine | Ethanol | TEA | 80-100 | 4-8 | Highly nucleophilic; standard conditions are usually sufficient. Ethanol is a good choice for solubility and ease of removal. |
| Secondary Aliphatic | Piperidine | DMF | K₂CO₃ | 90-110 | 6-12 | Steric hindrance can slow the reaction. A polar aprotic solvent like DMF can increase the rate. An inorganic base is effective.[1] |
| Primary Aromatic | Aniline | n-Butanol | None/TEA | 120-150 | 12-24 | Less nucleophilic due to delocalization of the lone pair into the benzene ring. Higher temperatures are required.[8][10] |
| Heterocyclic | Morpholine | DMSO | K₂CO₃ | 100-120 | 8-16 | Reactivity is generally good. DMSO is an excellent solvent for SNAr reactions due to its high polarity and boiling point.[7][9] |
Product Characterization
The identity and purity of the synthesized N-substituted-3-(3-methylphenyl)quinoxalin-2-amine should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for a Representative Product (N-butyl-3-(3-methylphenyl)quinoxalin-2-amine) |
| ¹H NMR | Structural Elucidation | Signals corresponding to the quinoxaline core, the 3-methylphenyl group, and the N-butyl group. A characteristic broad singlet for the N-H proton. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule, confirming the overall structure. |
| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the product. |
| FT-IR | Functional Group Analysis | Presence of a characteristic N-H stretching band (around 3300-3500 cm⁻¹) and C-N stretching bands. |
| Melting Point | Purity Assessment | A sharp and defined melting point range indicates high purity. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficient temperature; unreactive amine; deactivated catalyst. | Increase reaction temperature. Increase reaction time. Use a more polar solvent like DMSO. Ensure the base is anhydrous and of good quality. |
| Multiple Products on TLC | Side reactions (e.g., dialkylation); decomposition. | Lower the reaction temperature. Use a milder base. Purify carefully using column chromatography. |
| Product is an Oil / Fails to Precipitate | Product is highly soluble or has a low melting point. | Perform a liquid-liquid extraction with an organic solvent (e.g., Ethyl Acetate) instead of precipitation. |
| Difficulty Removing Solvent | High-boiling solvent (DMF, DMSO) used. | After pouring into water and filtering/extracting, wash the product/organic layer extensively with water and brine to remove residual high-boiling solvents. |
References
- BenchChem. (2025). Protocol for Nucleophilic Aromatic Substitution on 3-Chloroquinoxaline-2-carbonitrile: A Detailed Application Note for Researchers. BenchChem Technical Support.
- Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing).
- Carver, D. R., Hubbard, J. S., & Wolfe, J. F. SRN1 mechanism in heteroaromatic nucleophilic substitution reactions of 2-chloroquinoxaline and 4-chloroquinazolines with ketone enolates. The Journal of Organic Chemistry (ACS Publications).
- Possible mechanism of reaction for 2-amino-3-methylquinoxaline 1,4-di-N-oxide derivatives. ResearchGate.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl .... PMC.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- BYJU'S. (2022). Nucleophilic aromatic substitution.
- Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
- Wikipedia. Nucleophilic aromatic substitution.
- Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
- PrepChem.com. Synthesis of 2-Aminoquinoxaline.
- Common Organic Chemistry. SNAr (Cl) - Aromatic Amines.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC.
- Reactions of Amines.
- Fisher Scientific. Aromatic Nucleophilic Substitution.
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- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. SNAr (Cl) - Aromatic Amines [commonorganicchemistry.com]
- 9. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
Application Notes and Protocols for Suzuki Coupling Partners for 2-Chloro-3-(3-methylphenyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 2-Chloro-3-(3-methylphenyl)quinoxaline with a variety of boronic acid and boronate ester partners. These application notes are designed to offer both foundational knowledge and practical, field-proven insights to facilitate the synthesis of novel 2,3-disubstituted quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science.[1][2]
Introduction: The Significance of the Quinoxaline Scaffold and the Suzuki-Miyaura Coupling
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents and functional materials.[3] Their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, have made them a focal point in drug discovery.[4] The strategic functionalization of the quinoxaline scaffold is paramount for the development of new molecular entities with tailored properties.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with remarkable functional group tolerance.[5] This palladium-catalyzed reaction is particularly valuable for the synthesis of biaryl and heterobiaryl motifs, which are prevalent in many pharmaceutical compounds.[5][6] The coupling of 2-Chloro-3-(3-methylphenyl)quinoxaline with various organoboron reagents offers a powerful and versatile strategy for creating diverse libraries of novel quinoxaline derivatives.
Synthesis of the Starting Material: 2-Chloro-3-(3-methylphenyl)quinoxaline
The synthesis of the key starting material, 2-Chloro-3-(3-methylphenyl)quinoxaline, can be efficiently achieved in a two-step process. This involves the condensation of an aromatic diamine with an α-dicarbonyl compound, followed by a chlorination step.[7]
Step 1: Condensation to form 3-(3-methylphenyl)quinoxalin-2(1H)-one
A widely used method for forming the quinoxaline core is the reaction of o-phenylenediamine with an α-keto acid. In this case, 3-methylbenzoylformic acid would be the appropriate coupling partner.
-
Reaction: o-phenylenediamine is reacted with 3-methylbenzoylformic acid in a suitable solvent such as ethanol or acetic acid, typically with heating, to yield 3-(3-methylphenyl)quinoxalin-2(1H)-one.
Step 2: Chlorination to yield 2-Chloro-3-(3-methylphenyl)quinoxaline
The resulting quinoxalinone intermediate is then chlorinated to afford the desired product.
-
Reaction: 3-(3-methylphenyl)quinoxalin-2(1H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating, to replace the hydroxyl group with a chlorine atom.[7] Subsequent workup and purification provide the 2-Chloro-3-(3-methylphenyl)quinoxaline.
The Suzuki-Miyaura Coupling: Mechanism and Key Considerations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species.[8][9] Understanding the fundamental steps is crucial for troubleshooting and optimizing reactions.
The Catalytic Cycle
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-Chloro-3-(3-methylphenyl)quinoxaline to form a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[9]
-
Transmetalation: The organoboron compound (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Selection of Coupling Partners: Boronic Acids and Boronate Esters
A key advantage of the Suzuki-Miyaura coupling is the vast array of commercially available and readily synthesized boronic acids and their derivatives.[5] For this application note, we will consider a range of partners to demonstrate the versatility of the reaction with 2-Chloro-3-(3-methylphenyl)quinoxaline.
-
Electron-Rich Arylboronic Acids: (e.g., 4-methoxyphenylboronic acid, 3,5-dimethylphenylboronic acid). These partners often couple readily due to their favorable electronic properties.
-
Electron-Deficient Arylboronic Acids: (e.g., 4-fluorophenylboronic acid, 3-(trifluoromethyl)phenylboronic acid). These can sometimes be more challenging and may require more robust catalytic systems.
-
Sterically Hindered Arylboronic Acids: (e.g., 2-methylphenylboronic acid, 1-naphthylboronic acid). Steric hindrance can slow down the reaction, necessitating higher temperatures or more active catalysts.
-
Heteroarylboronic Acids: (e.g., thiophene-2-boronic acid, pyridine-3-boronic acid). These are crucial for the synthesis of complex heterocyclic systems but can be prone to protodeboronation.[11] Using boronate esters (e.g., pinacol esters) can enhance stability.[11]
Experimental Protocols
The following protocols provide a generalized starting point for the Suzuki-Miyaura coupling of 2-Chloro-3-(3-methylphenyl)quinoxaline. Optimization for each specific boronic acid partner is recommended.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
General Procedure
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Chloro-3-(3-methylphenyl)quinoxaline (1.0 equivalent), the arylboronic acid or boronate ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., THF, 1,4-dioxane, or toluene). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst. For challenging couplings, a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is recommended.[11]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 90-120 °C) and stir vigorously.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 24 hours.[5]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Representative Coupling Partners and Conditions
The following table provides a starting point for the Suzuki-Miyaura coupling of 2-Chloro-3-(3-methylphenyl)quinoxaline with various boronic acids. The yields are estimated based on reactions with structurally similar chloroquinoxalines and may require optimization.[5][11][12]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 10 | 90-98 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 75-85 |
| 3-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (5) | - | K₃PO₄ (3) | DMF | 120 | 24 | 60-75 |
| 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 110 | 18 | 70-85 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 80-90 |
| Pyridine-3-boronic acid pinacol ester | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 65-80 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand for aryl chloride- Insufficiently strong or soluble base- Low reaction temperature | - Use a pre-catalyst or fresh palladium source.- Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos).[11]- Use a stronger base (e.g., Cs₂CO₃) or a solvent system that improves base solubility.[13]- Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | - Instability of the boronic acid, especially heteroaryl boronic acids.- Presence of excess water or protic solvents. | - Use the boronic acid immediately after purchase or purification.- Use a more stable boronate ester (e.g., pinacol ester).[11]- Use anhydrous conditions with a base like K₃PO₄. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. | - Ensure thorough degassing of the solvent and maintain a strict inert atmosphere. |
| Dehalogenation of Starting Material | - Presence of a hydride source.- Prolonged heating at high temperatures. | - Avoid amine bases or alcoholic solvents if this is observed.- Minimize reaction time and temperature once the starting material is consumed. |
Safety Considerations
-
Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care in a well-ventilated fume hood.
-
Solvents: Many organic solvents used in Suzuki coupling (e.g., 1,4-dioxane, toluene, DMF) are flammable and/or toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
Bases: Strong bases like cesium carbonate and potassium phosphate are corrosive and should be handled with care.
-
Inert Atmosphere: Reactions are typically run under an inert atmosphere of nitrogen or argon to prevent catalyst degradation and side reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and highly versatile method for the functionalization of 2-Chloro-3-(3-methylphenyl)quinoxaline. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, a wide array of novel 2,3-disubstituted quinoxaline derivatives can be synthesized in good to excellent yields. The protocols and data presented in these application notes offer a solid foundation for researchers to explore this powerful transformation in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- Ferreira, S. R. A., Franco, M. S. F., Diniz, E. M. L. P., Emery, F. da S., & Clososki, G. C. (2015). Drug Likeness and Selective Functionalization of Quinoxalines. Current Organic Synthesis, 12(6), 714–729.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Li, J., et al. (2012). Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 31(7), 2744–2751.
- Cano, R., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Saeed, A., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(15), 4236-4271.
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493.
- Poater, A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493.
- Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute.
- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- BenchChem. (2025). Technical Support Center: Optimization of 2-Chloro-3-(2-pyridinyl)quinoxaline Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Kiran, G., et al. (2016). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research, 9(5), 423-431.
- Singh, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
- El-Sayed, A. A., et al. (2010). Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. Journal of the Chinese Chemical Society, 57(3B), 629-635.
- Baashen, M. (2023).
- Moghadam, M., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(12), 10134-10146.
- BenchChem. (2025). Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide.
- The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Hocek, M., et al. (2001).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026.
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. mtieat.org [mtieat.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Using 2-Chloro-3-(3-methylphenyl)quinoxaline as a pharmaceutical intermediate
Application Note: 2-Chloro-3-(3-methylphenyl)quinoxaline as a Privileged Pharmaceutical Scaffold
Executive Summary
2-Chloro-3-(3-methylphenyl)quinoxaline (CAS: 77186-68-6) is a high-value heterocyclic building block used extensively in the discovery of bioactive small molecules. Belonging to the class of 2,3-disubstituted quinoxalines, this intermediate serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including Tyrosine Kinases (e.g., EGFR, VEGFR) , PI3K , and GPCRs .
Its utility stems from the orthogonal reactivity of the quinoxaline core: the electrophilic C2-position (activated by the adjacent nitrogen and chlorine) allows for facile Nucleophilic Aromatic Substitution (
Technical Specifications & Safety
| Parameter | Specification |
| IUPAC Name | 2-Chloro-3-(3-methylphenyl)quinoxaline |
| CAS Number | 77186-68-6 |
| Molecular Formula | |
| Molecular Weight | 254.71 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | High: DMSO, DCM, Chloroform, Ethyl Acetate. Low: Water, Hexanes. |
| Stability | Moisture sensitive (hydrolyzes to 2-hydroxy derivative). Store under inert gas at 2-8°C. |
Handling Precautions:
-
Corrosive/Irritant: The C2-Cl bond is reactive; contact with skin or mucous membranes can cause irritation.
-
Hydrolysis Risk: Avoid prolonged exposure to atmospheric moisture. Re-seal containers immediately under Nitrogen or Argon.
Synthetic Protocols
The synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline is typically achieved via a two-step sequence: condensation of o-phenylenediamine with an
Workflow Visualization
Figure 1: Two-step synthetic pathway for the generation of the target quinoxaline scaffold.
Step-by-Step Synthesis
Step 1: Formation of the Quinoxalinone Core [1]
-
Reagents: Dissolve o-phenylenediamine (1.0 equiv) in Ethanol (10 mL/g).
-
Addition: Add 3-methylphenylglyoxal hydrate (1.0 equiv) dropwise. Note: If the glyoxal is unavailable, it can be generated in situ from 3-methylacetophenone via SeO2 oxidation.
-
Reaction: Heat to reflux for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Isolation: Cool to room temperature. The product, 3-(3-methylphenyl)quinoxalin-2(1H)-one , usually precipitates. Filter, wash with cold ethanol, and dry under vacuum.[1]
Step 2: Chlorination (The Activation Step)
-
Setup: Place the dried quinoxalinone intermediate (1.0 equiv) in a round-bottom flask.
-
Reagent: Add Phosphorus Oxychloride (
) (5–10 equiv). Caution: POCl3 is corrosive and releases HCl gas. -
Reaction: Reflux (approx. 105°C) for 2–4 hours until the solid completely dissolves and the solution turns clear/dark.
-
Workup (Critical):
-
Cool the mixture.
-
Pour slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralize with saturated
or to pH 7–8. -
Extract with Dichloromethane (
). -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc) to yield 2-Chloro-3-(3-methylphenyl)quinoxaline .
Functionalization Protocols (Application)
This scaffold is primarily used to generate libraries of kinase inhibitors by displacing the chlorine atom.
Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines
Target: Synthesis of amino-quinoxalines (e.g., for PI3K/mTOR inhibition).
Mechanism: The electron-deficient pyrazine ring facilitates attack by nucleophiles at the C2 position.
-
Reagents: Dissolve 2-Chloro-3-(3-methylphenyl)quinoxaline (1.0 equiv) in DMSO or Acetonitrile .
-
Nucleophile: Add the amine (e.g., N-methylpiperazine, morpholine, or substituted aniline) (1.2–1.5 equiv).
-
Base: Add
or (2.0 equiv) to scavenge HCl. -
Conditions:
-
Aliphatic Amines: Stir at Room Temperature or mild heat (40°C) for 2–6 hours.
-
Anilines: Requires higher temperature (Reflux in
-PrOH or DMSO at 100°C) or microwave irradiation (120°C, 20 min).
-
-
Green Alternative: Use PEG-400 as a solvent/catalyst without additional base for higher yields and easier workup [4].
Protocol B: Suzuki-Miyaura Cross-Coupling
Target: Synthesis of 2,3-diarylquinoxalines (Bi-aryl systems).
-
Reagents: Combine scaffold (1.0 equiv), Arylboronic acid (1.2 equiv), and
(5 mol%). -
Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.
-
Base:
or (2.0 equiv). -
Reaction: Degas with Argon, then heat at 90°C for 12 hours.
-
Result: Replacement of the C2-Cl with an aryl group, retaining the C3-(3-methylphenyl) moiety.
Strategic "Diversity Hub" Map
The following diagram illustrates how this single intermediate serves as a divergence point for multiple drug classes.
Figure 2: Functionalization map demonstrating the versatility of the scaffold in medicinal chemistry.
References
-
Sigma-Aldrich. Product Specification: 2-Chloro-3-(3-methylphenyl)quinoxaline (CAS 77186-68-6).[2]Link
-
Ajani, O. O., et al. (2021). "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades." Molecules, 26(20), 6205.
-
Abu-Hashem, A. A., et al. (2015). "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, 5(1), 14-56.
-
Kiran, G., et al. "A Green Synthesis of Quinoxaline Derivatives & Their Biological Activities." Research India Publications.
-
BenchChem. "Synthesis and Characterization of 2-Chloro-3-substituted Quinoxalines." Technical Guide.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during its synthesis. We will explore the primary synthetic routes, offer troubleshooting advice for yield optimization, and answer frequently asked questions to enhance the efficiency and success of your experiments.
Overview of Synthetic Strategies
The synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline can be approached via two primary, robust methodologies. The selection of a particular route often depends on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
-
Route A: Condensation and Subsequent Chlorination. This is a classical and highly effective two-step approach. It begins with the condensation of an o-phenylenediamine with an appropriate α-dicarbonyl compound to form a 3-(3-methylphenyl)quinoxalin-2(1H)-one intermediate. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product.[1][2]
-
Route B: Palladium-Catalyzed Cross-Coupling. This modern approach utilizes a pre-formed 2,3-dichloroquinoxaline scaffold. A regioselective Suzuki-Miyaura cross-coupling reaction is then performed to introduce the 3-methylphenyl group at the C3 position.[3][4] This method offers great flexibility for creating diverse analogues.
The following diagram illustrates these two divergent pathways.
Caption: Primary synthetic pathways to 2-Chloro-3-(3-methylphenyl)quinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the mechanistic principles behind the key transformation steps?
A1: Understanding the mechanism is crucial for optimization.
-
For Route A (Chlorination): The conversion of the quinoxalinone to the chloroquinoxaline with POCl₃ is not a simple substitution. The reaction involves an initial phosphorylation of the amide oxygen, forming a phosphate ester intermediate. This activates the position for a subsequent nucleophilic attack by a chloride ion, which displaces the phosphate group to form the final product.[5][6]
-
For Route B (Suzuki Coupling): This palladium-catalyzed reaction follows a well-established catalytic cycle.[3] It begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond of 2,3-dichloroquinoxaline. This is followed by transmetalation , where the 3-methylphenyl group is transferred from the boronic acid (activated by a base) to the palladium center. The cycle concludes with reductive elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[3][7]
Q2: Which synthetic route is generally recommended?
A2: The choice is context-dependent.
-
Route A is often preferred for larger-scale synthesis due to lower costs of starting materials and the avoidance of expensive palladium catalysts. Its success hinges on the commercial availability or straightforward synthesis of the α-dicarbonyl precursor.
-
Route B offers superior flexibility and is ideal for medicinal chemistry applications where a variety of aryl or heteroaryl groups might be explored at the C3 position. However, it requires careful control of reaction conditions to ensure monosubstitution and avoid the formation of the 2,3-disubstituted byproduct.[4]
Q3: Why is regioselectivity a concern in Route B?
A3: 2,3-dichloroquinoxaline has two reactive sites. While the chlorine atoms at the C2 and C3 positions have slightly different electronic environments, achieving selective substitution at only one position requires precise control. Factors like the choice of palladium catalyst, ligand, base, and solvent system are critical to favor monosubstitution over disubstitution.[4] For instance, using a milder base like K₃PO₄ has been shown to be effective for monosubstitution.[4]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Caption: Troubleshooting workflow for addressing low product yield.
Problem 1: My yield is consistently low after the chlorination step (Route A).
-
Possible Cause: Incomplete reaction. The conversion of the quinoxalinone to the chloro derivative can be sluggish.
-
Solution: Ensure you are using a sufficient excess of the chlorinating agent, typically 5-10 equivalents of phosphorus oxychloride (POCl₃).[2] Monitor the reaction by TLC until the starting material spot has completely disappeared. If solubility of the starting material in POCl₃ is an issue, the addition of a co-solvent like N,N-dimethylformamide (a few drops) or using thionyl chloride with a catalytic amount of DMF can be effective alternatives.[8]
-
-
Possible Cause: Hydrolysis of the product during workup. 2-Chloroquinoxalines can be sensitive to water, especially under non-neutral pH, and can hydrolyze back to the quinoxalinone starting material.
-
Solution: The workup procedure is critical. Always pour the cooled reaction mixture slowly onto crushed ice to quench the excess POCl₃ in a controlled manner.[5][9] Neutralize the acidic aqueous solution carefully with a cold, saturated base like sodium bicarbonate, keeping the temperature low. Extract the product promptly with an organic solvent like ethyl acetate or dichloromethane.[5]
-
Problem 2: The Suzuki coupling (Route B) is giving me a mixture of products, including starting material and a disubstituted version.
-
Possible Cause: Non-optimal reaction conditions are failing to drive the reaction to completion or control regioselectivity.
-
Solution: The choice of base, solvent, and temperature is paramount for achieving selective monosubstitution. Studies on the analogous 2,6-dichloroquinoxaline have shown that using potassium phosphate (K₃PO₄) as the base in tetrahydrofuran (THF) at 90°C favors monosubstitution.[4] In contrast, stronger bases like potassium carbonate (K₂CO₃) in aqueous dioxane at higher temperatures tend to promote disubstitution.[4]
-
Data-Driven Recommendation:
-
| Parameter | Condition for Monosubstitution[4] | Condition for Disubstitution[4] | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ (5 mol%) | Standard, effective Pd(0) source. |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2M aq. solution) | Milder base favors selective reaction at the more reactive position. |
| Solvent | Anhydrous THF | 1,4-Dioxane | THF has been shown to provide higher yields at lower temperatures for this transformation.[4] |
| Temperature | 90 °C | 120 °C | Higher energy input overcomes the barrier for the second substitution. |
| Boronic Acid | 1.3 equivalents | 2.5 equivalents | A slight excess drives the first reaction; a larger excess is needed for the second. |
Problem 3: I am observing significant homocoupling of my boronic acid in the Suzuki reaction.
-
Possible Cause: Presence of oxygen in the reaction vessel. Oxygen can lead to catalyst deactivation and promote the oxidative homocoupling of the boronic acid, a common side reaction.[4]
-
Solution: Rigorous exclusion of oxygen is essential. Ensure your solvent is anhydrous and thoroughly degassed before use (e.g., by bubbling argon or nitrogen through it for 15-30 minutes).[4] The reaction should be set up in a flask that has been flame-dried under vacuum and backfilled with an inert gas. Maintain a positive pressure of nitrogen or argon throughout the entire reaction.
-
Problem 4: Purification of the final product is difficult.
-
Possible Cause: The product has similar polarity to the starting material or key byproducts.
-
Solution 1 (Column Chromatography): This is the most versatile purification method.[10] Use Thin-Layer Chromatography (TLC) to develop an optimal eluent system. For 2-chloro-3-arylquinoxalines, a gradient of hexane and ethyl acetate is typically effective.[10] Aim for an Rf value of 0.2-0.4 for your product to achieve good separation.
-
Solution 2 (Recrystallization): If the crude product is relatively pure (>90%), recrystallization can yield highly pure material.[10] Test various solvents; ethanol or a mixture of ethanol and water are often good starting points for this class of compounds.[2] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.[10]
-
Experimental Protocols
Protocol A: Synthesis via Condensation and Chlorination
Step 1: Synthesis of 3-(3-methylphenyl)quinoxalin-2(1H)-one This protocol is adapted from general procedures for quinoxalinone synthesis.[11][12][13]
-
To a round-bottom flask, add o-phenylenediamine (1.0 eq) and a suitable solvent such as ethanol or a 20% aqueous acetic acid solution.[2][13]
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Prepare a solution of a 1-(3-methylphenyl)-1,2-dione precursor (e.g., 3-methylphenylglyoxal hydrate, 1.0 eq) in the same solvent.
-
Add the dione solution dropwise to the o-phenylenediamine solution over 15-20 minutes.
-
Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the dione) for 3-6 hours.[2][13]
-
Monitor the reaction progress by TLC. Upon completion, a precipitate often forms.
-
Cool the mixture to room temperature, and if necessary, place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. This intermediate is often pure enough for the next step.
Step 2: Chlorination to 2-Chloro-3-(3-methylphenyl)quinoxaline This protocol is based on established methods for chlorinating quinoxalinones.[1][2][5]
-
Caution: This step must be performed in a well-ventilated fume hood.
-
In a dry round-bottom flask, place the 3-(3-methylphenyl)quinoxalin-2(1H)-one (1.0 eq) from the previous step.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq). The mixture may be a suspension.[2]
-
Attach a reflux condenser and gently heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Slowly and carefully, pour the reaction mixture onto a stirred beaker of crushed ice. This is a highly exothermic quench.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution or other suitable base until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization as needed.[10]
Protocol B: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is adapted from optimized conditions for regioselective Suzuki coupling on dichloroquinoxaline.[4]
-
To a dry Schlenk flask that has been purged with an inert gas (Argon or Nitrogen), add 2,3-dichloroquinoxaline (1.0 eq), (3-methylphenyl)boronic acid (1.3 eq), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous, degassed tetrahydrofuran (THF) via syringe.
-
Seal the vessel and heat the mixture with vigorous stirring to 90 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the pad with additional THF or ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 2-Chloro-3-(3-methylphenyl)quinoxaline.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. (2025). BenchChem.
- Identifying and minimizing side products in quinoxaline synthesis. (2025). BenchChem.
- The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (2025). BenchChem.
- 2,3-Dichloroquinoxaline synthesis. ChemicalBook.
- LaRosa, P. (2023).
- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2025). ACS Omega.
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. (2017). PubMed.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
- Troubleshooting common problems in quinoxaline synthesis. (2025). BenchChem.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (Date not available).
- POCl3 chlorin
- Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. (2025). BenchChem.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025). BenchChem.
- Optimizing reaction conditions for Suzuki coupling with 2,6-Dichloroquinoxaline. (2025). BenchChem.
- Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025). BenchChem.
- Synthesis of some new quinoxaline derivatives. (Date not available).
- Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. (2020).
- 3-METHYL-2-QUINOXALINOL synthesis. ChemicalBook.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Phosphorus Oxychloride in Quinoxaline Synthesis
Welcome to the technical support center for handling phosphorus oxychloride (POCl₃) in quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively removing excess POCl₃ from reaction mixtures. Here, we will address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to ensure the integrity of your synthesis and the safety of your lab.
Troubleshooting Guide: Common Issues and Solutions
The work-up procedure after a POCl₃-mediated reaction, such as the conversion of a quinoxalinone to a chloroquinoxaline, is critical and often presents challenges.[1] Below are common problems encountered during this stage and their respective solutions.
Issue 1: Violent, Uncontrolled Exothermic Reaction During Quenching
Probable Cause: This is the most significant and dangerous issue when working with POCl₃. It stems from the highly exothermic hydrolysis of POCl₃.[2] The reaction can be deceptively sluggish at low temperatures, leading to an accumulation of unreacted POCl₃.[3][4] As the mixture warms, the hydrolysis rate can increase uncontrollably, causing a violent release of heat and HCl gas.[3][4][5]
Solution:
-
"Reverse Quench" is Mandatory: Always add the reaction mixture slowly and dropwise to the quenching solution (e.g., crushed ice, a cold aqueous base).[2][3] Never add the quenching solution to the reaction mixture. This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better temperature control.[2]
-
Vigorous Stirring: Maintain vigorous agitation of the quenching mixture to dissipate heat and ensure rapid dispersion of the reaction mixture.
-
Controlled Temperature: While quenching on ice is common, for larger scale reactions, a controlled temperature quench into a warm (35-40°C) aqueous sodium acetate solution can be safer.[2][3] This method promotes immediate and controlled hydrolysis, preventing the buildup of reactive intermediates.[3]
Issue 2: Low Yield or Reappearance of Starting Material After Work-up
Probable Cause: The chloroquinoxaline product can be sensitive to the work-up conditions and may hydrolyze back to the starting quinoxalinone.[6][7] This is particularly problematic in strongly basic or acidic aqueous environments.[2][6][7]
Solution:
-
Minimize Water Contact Time: Work efficiently to minimize the time your product is in contact with the aqueous phase.
-
Use a Milder Base: Instead of strong bases like NaOH, use a milder base like sodium bicarbonate (NaHCO₃) or a buffered solution like aqueous sodium acetate for neutralization.[2][6]
-
Evaporate Excess POCl₃: Before quenching, consider removing the bulk of the excess POCl₃ under reduced pressure.[1][6] This significantly reduces the exothermicity of the quench and minimizes the amount of acid generated.
-
Prompt Neutralization: After quenching, neutralize the acidic solution promptly to a pH of 7-8 to prevent acid-catalyzed hydrolysis of the product.[6]
Issue 3: Formation of an Insoluble Precipitate or Thick Slurry During Quenching
Probable Cause: This can be due to several factors:
-
Precipitation of the Product: The chloroquinoxaline product may be insoluble in the aqueous quenching medium.
-
Formation of Inorganic Salts: Neutralization of phosphoric acid (the final hydrolysis product of POCl₃) with a base like NaHCO₃ can generate large quantities of sodium phosphate salts, which may have limited solubility.[5][8]
Solution:
-
Add a Co-solvent: Introduce a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to the quenching mixture to dissolve the product as it forms and facilitate extraction.[2]
-
Dilution: Diluting the quenching mixture with more water may help to dissolve the inorganic salts.[2]
-
pH Adjustment: Careful adjustment of the pH after the initial quench might help to dissolve some precipitates.
Issue 4: Incomplete Reaction
Probable Cause: If significant starting material is present and hydrolysis during work-up has been ruled out, the initial chlorination reaction may not have gone to completion.
Solution:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before proceeding to the work-up.[1][6]
-
Optimize Reaction Conditions: Consider extending the reaction time, increasing the temperature, or using a base catalyst like pyridine if the reaction is sluggish.[6][9] A mixture of POCl₃ and PCl₅ can also be a more potent chlorinating agent.[6][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of POCl₃ hydrolysis?
The hydrolysis of POCl₃ is a stepwise process that ultimately yields phosphoric acid (H₃PO₄) and three equivalents of hydrochloric acid (HCl).[5][8] Water molecules act as both a reactant and a catalyst in this process.[11] The reaction proceeds through metastable intermediates such as phosphorodichloridic acid (Cl₂P(O)OH).[2][12]
Q2: Why is a "reverse quench" so important for safety?
A "reverse quench," where the reaction mixture containing POCl₃ is added to the quenching agent, is crucial for controlling the highly exothermic hydrolysis reaction.[2] This method ensures that POCl₃ is always the limiting reagent in the quenching flask, preventing a dangerous accumulation of unreacted material and allowing for more effective heat dissipation.[2][3]
Q3: Can I use an alcohol to quench excess POCl₃?
While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[2] The resulting organophosphate byproducts can be toxic and may complicate the purification of your desired quinoxaline product.[2] Quenching with water or an aqueous base is the standard and preferred method.[2]
Q4: How can I confirm that all the POCl₃ has been quenched?
The most definitive way to confirm the complete hydrolysis of POCl₃ and its reactive intermediates is through ³¹P NMR spectroscopy.[2] By analyzing a sample of the quenched aqueous layer, you can check for the absence of the POCl₃ signal (typically around δ 2-5 ppm) and signals corresponding to its hydrolysis intermediates.[2] In a production setting, in-situ Raman spectroscopy can also be used to monitor the quench in real-time.[12]
Q5: What are the essential safety precautions when working with POCl₃?
-
Fume Hood: Always handle POCl₃ in a well-ventilated chemical fume hood.[2][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][14]
-
Emergency Equipment: Ensure an emergency shower and eyewash station are readily accessible.[2][14]
-
Anhydrous Conditions: Keep POCl₃ away from moisture as it reacts violently with water.[8][15] Ensure all glassware is dry before use.[2]
-
Waste Disposal: Dispose of POCl₃ and its byproducts as hazardous waste according to your institution's regulations.[14]
Data and Protocols
Table 1: Comparison of Quenching Methods
| Quenching Method | Pros | Cons | Best For |
| Crushed Ice/Water | Readily available; effective at absorbing heat. | Can lead to sluggish initial reaction and potential for delayed exotherm; may cause product to precipitate. | Small-scale reactions where the exotherm is easily managed. |
| Ice/NaHCO₃ Slurry | Neutralizes HCl as it forms; helps maintain a less acidic pH to protect sensitive products. | Vigorous gas evolution (CO₂); can still have delayed exotherm issues. | Reactions with base-sensitive products. |
| Warm (35-40°C) Aqueous Sodium Acetate | Promotes rapid and complete hydrolysis, preventing accumulation of reactive intermediates; safer for larger scale.[3] | Requires careful temperature control of the quenching solution. | Large-scale reactions where safety is paramount. |
Protocol 1: Standard "Reverse Quench" with Ice and Sodium Bicarbonate
-
Preparation: In a separate flask large enough to contain at least 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cooling: Cool the reaction mixture containing excess POCl₃ to room temperature or in an ice bath.
-
Addition: With vigorous stirring, slowly add the cooled reaction mixture dropwise to the ice/bicarbonate slurry.
-
Temperature Control: Monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[2]
-
Neutralization and Stirring: After the addition is complete, continue stirring until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[2][6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1][6]
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[16]
Visualizing the Workflow
Diagram 1: Quenching and Work-up Workflow
Caption: Workflow for quenching POCl₃ and isolating the product.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Jung, H., et al. (2018). First principles computational study on hydrolysis of hazardous chemicals phosphorus trichloride and oxychloride (PCl3 and POCl3) catalyzed by molecular water clusters. PubMed. Available at: [Link]
-
Vedantu. (n.d.). Phosphorus Oxychloride (POCl3): Structure, Uses & Properties. Available at: [Link]
-
Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Available at: [Link]
-
ResearchGate. (n.d.). Model systems for a stepwise hydrolysis of...POCl3. Available at: [Link]
-
Quora. (2023). How does phosphorus oxychloride react with water or moisture?. Available at: [Link]
-
ResearchGate. (2020). How can I properly quench POCl3?. Available at: [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
-
Wikipedia. (n.d.). Phosphoryl chloride. Available at: [Link]
-
New Jersey Department of Health. (2001). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [PDF]. Available at: [Link]
-
ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Available at: [Link]
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
-
ResearchGate. (2025). Green synthesis of quinoxaline and substituted quinoxalines. Available at: [Link]
-
ACS Publications. (2005). Heteroannulation of Nitroketene N,S-Arylaminoacetals with POCl3: A Novel Highly Regioselective Synthesis of Unsymmetrical 2,3-Substituted Quinoxalines. Available at: [Link]
-
RSC Publishing. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for NH4Cl-catalyzed quinoxaline synthesis. Available at: [Link]
- Google Patents. (n.d.). Process for the regeneration of phosphorus oxychloride or oxybromide from reaction mixtures.
-
Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Available at: [Link]
-
ResearchGate. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Available at: [Link]
-
MDPI. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Available at: [Link]
-
PubMed. (2004). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Available at: [Link]
-
ChemBK. (2024). Phosphorus chloride oxide (POCl3). Available at: [Link]
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available at: [Link]
-
Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Available at: [Link]
-
Chemical Space. (2009). My friend phosphorus oxychloride. Available at: [Link]
-
ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Available at: [Link]
-
GovInfo. (n.d.). Solubilities of phosphates and other sparingly soluble compounds: progress report. Available at: [Link]
-
Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. [PDF]. Available at: [Link]
-
Frontiers. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Available at: [Link]
-
Taylor & Francis Group. (2010). Heterocyclizations via POCl3-Based Multicomponent Reactions: A New Approach to One-Pot Synthesis of. Available at: [Link]
-
PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]
-
PMC. (2024). Comprehensive insights into phosphorus solubility and organic matter's impact on black phosphate leaching. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Phosphorus Oxychloride (POCl3): Structure, Uses & Properties [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. First principles computational study on hydrolysis of hazardous chemicals phosphorus trichloride and oxychloride (PCl3 and POCl3) catalyzed by molecular water clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. nj.gov [nj.gov]
- 15. opcw.org [opcw.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Hydrolysis of 2-Chloroquinoxalines
Introduction: The "Disappearing Product" Phenomenon
As a Senior Application Scientist, the most frequent support ticket I receive regarding quinoxaline synthesis reads: "I saw a perfect conversion on TLC during the reaction, but after workup, I isolated the starting material (2-quinoxalinone)."
This is not a reaction failure; it is a workup failure. The 2-chloroquinoxaline moiety is a distinct class of "masked" electrophile. The C2 position, flanked by two ring nitrogens, is highly electron-deficient. While this makes it an excellent handle for
This guide details the mechanistic cause of this reversion and provides a self-validating protocol to prevent it.
Module 1: The Mechanistic Basis of Failure
To control the chemistry, you must understand the degradation pathway. The hydrolysis of 2-chloroquinoxaline is not a simple displacement; it is catalyzed by the very byproducts of its formation (
The Hydrolysis Trap
During the quench of phosphorus oxychloride (
If you quench a reaction mixture containing residual
-
Protonation: The high concentration of
protonates the N1/N4 nitrogens, making the C2 carbon even more electrophilic. -
Attack: Water attacks the C2 position.
-
Reversion: The chloride is expelled, reforming the thermodynamically stable 2-quinoxalinone (tautomer of 2-hydroxyquinoxaline).
Visualizing the Pathway
Figure 1: Acid-catalyzed hydrolysis pathway. The protonation of the ring nitrogen dramatically lowers the activation energy for water to displace the chloride.
Module 2: The "Safe Quench" Protocol
Do not follow standard textbook procedures that suggest pouring the reaction mixture directly onto ice. While better than water, it is often insufficient for sensitive substrates.
The Gold Standard Workup
This protocol minimizes the three vectors of hydrolysis: Acidity , Heat , and Water Contact Time .
| Step | Action | Scientific Rationale |
| 1. Solvent Swap | Distill off excess | Removes the source of acid generation ( |
| 2. Dilution | Dissolve the residue in DCM (Dichloromethane) or EtOAc . | Creates a biphasic system immediately upon quenching, protecting the product in the organic layer. |
| 3. Buffering | Prepare a slurry of Ice + Solid | Neutralizes |
| 4. Separation | Separate layers immediately. Wash organic layer with cold Brine.[1] | Reduces the residence time of the product in contact with the aqueous phase. |
| 5. Drying | Dry over anhydrous |
Module 3: Troubleshooting & FAQs
Q1: My product decomposes on the silica column. How do I purify it?
Diagnosis: Silica gel is naturally acidic (pH ~5-6). For highly labile 2-chloroquinoxalines, this acidity is sufficient to catalyze hydrolysis or polymerization on the column. Corrective Action:
-
Neutralize the Silica: Pre-wash your silica column with 1% Triethylamine (
) in Hexanes before loading your sample. -
Switch Stationary Phase: Use Neutral Alumina instead of silica. It is far less reactive toward electron-deficient heterocycles [1].
-
Fast Flash: Use a gradient that elutes the product quickly (within 10-15 minutes).
Q2: I see an emulsion during extraction. Can I wait for it to separate?
Diagnosis: No. Waiting allows prolonged contact between your product and the aqueous phase. Corrective Action:
-
Do not wait. Break the emulsion immediately by adding a small amount of Methanol or by filtering the biphasic mixture through a pad of Celite.
-
Prevention: This usually happens if the pH is too basic (forming salts). Ensure your quench was buffered to pH 7-8, not pH 12+.
Q3: Can I store the crude material overnight?
Diagnosis: 2-Chloroquinoxalines are sensitive to atmospheric moisture. Corrective Action:
-
Solid State: Store under Argon/Nitrogen at -20°C.
-
Solution: Never store in solution, especially chlorinated solvents which can become acidic over time. If necessary, store in anhydrous Toluene with a few pellets of activated molecular sieves.
Module 4: Decision Tree for Workup Optimization
Use this logic flow to determine the correct quenching strategy based on your specific derivative.
Figure 2: Decision matrix for selecting the appropriate quenching protocol based on substrate stability.
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5][6] Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions. Retrieved from 5
-
Wolf, C. et al. (2011). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion. Journal of Solution Chemistry. Retrieved from 7
-
BenchChem Protocols. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.[2][8] Retrieved from 2
-
ResearchGate Community. (2013). Experimental procedure for chlorinating quinazolones using POCl3. Retrieved from 9[10]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-3-Arylquinoxaline Functionalization
Topic: Troubleshooting Low Reactivity of 2-Chloro-3-Arylquinoxalines Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Status: Active Module: Heterocyclic Functionalization > Quinoxalines Last Updated: 2026-02-24[1]
Executive Summary: The Reactivity Paradox
The 2-chloro-3-arylquinoxaline scaffold is a privileged pharmacophore, yet it frequently presents a "false negative" reactivity profile. While the pyrazine ring is inherently electron-deficient, the presence of a 3-aryl substituent introduces two competing deactivation vectors:
-
Steric Shielding: Ortho-substituents on the 3-aryl ring block the trajectory of incoming nucleophiles (Burgi-Dunitz angle) or bulky phosphine ligands.
-
Electronic Deactivation: Electron-rich 3-aryl groups (e.g., p-OMe-phenyl) can donate electron density into the pyrazine ring via conjugation, raising the LUMO energy and reducing the electrophilicity of the C2-Cl bond.
This guide provides a logic-driven troubleshooting framework to overcome stalling kinetics in Nucleophilic Aromatic Substitution (
Diagnostic Flowchart
Before altering conditions, diagnose the failure mode using the decision matrix below.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure.
Troubleshooting Guide: Failures
Q1: My reaction with a secondary amine (e.g., morpholine) in DMF at 80°C is stalling. Why?
Root Cause: The 3-aryl group is likely electron-rich or sterically bulky. Standard thermal
Solution: The "Proton-Switch" Protocol Instead of adding more base, add acid . Protonation of the N1 nitrogen dramatically lowers the LUMO of the pyrazine ring, activating the C2-Cl bond for nucleophilic attack.
-
Standard: Base (
) Neutral/Deactivated Ring.[1] -
Fix: Acid Catalysis (AcOH or TFA)
Protonated ( ) Activated Ring.
Q2: I see the "2-oxo" (2-hydroxy) byproduct instead of my product.
Root Cause: Hydrolysis.[2] The C2-Cl bond is sensitive to moisture, especially in the presence of hydroxide ions generated from wet hygroscopic bases (like
Corrective Actions:
-
Solvent: Switch from DMF (hygroscopic) to Anhydrous Toluene or Dioxane.[1]
-
Base: Use non-hygroscopic bases like
(anhydrous) or organic bases (DIPEA).[1] -
Additives: Add 3Å molecular sieves to the reaction vessel.
Troubleshooting Guide: Pd-Catalyzed Couplings (Buchwald/Suzuki)
Q3: My Buchwald-Hartwig coupling fails (SM recovered). I'm using
Root Cause:
-
Incomplete Reduction:
must be reduced to to enter the cycle. If your amine is bulky or lacks -hydrogens, this reduction is slow.[1] -
Ligation Failure: BINAP is a bidentate ligand that forms a rigid bite angle. If the 3-aryl group on the quinoxaline is bulky (e.g., o-tolyl), it creates steric clash with the ligand sphere, preventing oxidative addition.[1]
Solution: The Pre-Catalyst & Ligand Switch Switch to a Buchwald G3 Pre-catalyst (ensures immediate Pd(0) generation) and a Dialkylbiaryl Phosphine ligand (flexible, electron-rich).[1]
| Parameter | Standard (Fail) | Optimized (Success) | Rationale |
| Catalyst | XPhos Pd G3 or RuPhos Pd G3 | Pre-catalysts guarantee active | |
| Ligand | BINAP / | XPhos (General) or SPhos (Steric) | Biaryl ligands facilitate oxidative addition into hindered chlorides.[1] |
| Base | NaOtBu or LiHMDS | Stronger bases facilitate amine deprotonation/binding. | |
| Solvent | DMF | t-Amyl Alcohol or Dioxane | Non-coordinating solvents prevent catalyst inhibition. |
Q4: The reaction turns black immediately (Pd black precipitation).
Root Cause: Ligand dissociation. The Pd is falling out of solution because the ligand is not binding tightly enough or is being oxidized. Fix: Increase Ligand:Pd ratio to 2:1 or use the pre-catalyst (1:1 fixed ratio). Ensure rigorous inert atmosphere (Argon balloon is insufficient; use Schlenk line).[1]
Experimental Protocols
Protocol A: Acid-Catalyzed (For Deactivated Substrates)
Best for: Electron-rich 3-aryl quinoxalines reacting with liquid amines.[1]
-
Setup: In a microwave vial, dissolve 2-chloro-3-arylquinoxaline (1.0 equiv) in NMP (N-methyl-2-pyrrolidone) [0.5 M].
-
Reagents: Add the amine nucleophile (2.0 equiv).
-
Catalyst: Add Glacial Acetic Acid (AcOH) (10 mol%). Do not add base.
-
Reaction: Seal and irradiate in a microwave reactor at 140°C for 20-40 minutes .
-
Note: Thermal heating (oil bath) at 120°C for 12h is an alternative but less clean.[1]
-
-
Workup: Dilute with EtOAc, wash with Sat.
(to neutralize AcOH), then brine.[1]
Protocol B: Sterically Demanding Buchwald-Hartwig Amination
Best for: Solid amines, weak nucleophiles, or bulky 3-aryl groups.[1]
-
Vessel: Flame-dried Schlenk tube with magnetic stir bar.
-
Charge Solids: Add 2-chloro-3-arylquinoxaline (1.0 mmol), Amine (1.2 mmol), NaOtBu (1.4 mmol), and RuPhos Pd G3 (2 mol%).
-
Atmosphere: Evacuate and backfill with Nitrogen (
).[1] -
Solvent: Add anhydrous 1,4-Dioxane (2 mL) via syringe.
-
Execution: Heat at 100°C for 4–12 hours.
-
Monitoring: Check LC-MS. If SM remains, add another 1 mol% catalyst.[1]
Mechanistic Visualization
The following diagram illustrates why Acid Catalysis is superior to Base Catalysis for deactivated quinoxalines in
Figure 2: Acid catalysis lowers the energy barrier (LUMO) for nucleophilic attack on the pyrazine ring.[1]
References
-
Review of Quinoxaline Reactivity & Synthesis Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution.[1] Source: Arabian Journal of Chemistry, 2017. URL:[Link][1]
-
Mechanistic Insight on
Title: Nucleophilic aromatic substitution (SNAr) for the synthesis of 2-chloro-3-(arylthiol)quinoxalines.[1] Source: ResearchGate (Journal of Heterocyclic Chemistry).[1] URL:[Link]
Sources
Minimizing side products in quinoxaline chlorination reactions
Welcome to the technical support center for quinoxaline chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and minimize the formation of side products, thereby enhancing the yield and purity of your target chlorinated quinoxalines.
Frequently Asked Questions (FAQs)
This section addresses the most pressing and common questions encountered during the chlorination of quinoxaline scaffolds.
Q1: I'm converting a quinoxalin-2(1H)-one to a 2-chloroquinoxaline with POCl₃, but my yield is low and the NMR shows multiple products. What are the likely side products?
A1: This is a very common and robust transformation, but several side products can arise if conditions are not carefully controlled. The most common culprits are:
-
Unreacted Starting Material: The reaction may not have gone to completion. This can be due to insufficient heating, short reaction time, or impure/old phosphorus oxychloride (POCl₃).
-
Hydrolysis Product: The 2-chloroquinoxaline product is susceptible to hydrolysis, especially during aqueous workup, which reverts it back to the starting quinoxalin-2(1H)-one. This is often the main "side product" observed.
-
Phosphorylated Intermediates: The reaction proceeds through a phosphate ester intermediate.[1] If the reaction stalls or the workup is not performed correctly, these polar intermediates can contaminate your crude product.
-
Dimerization Products: In a reaction analogous to that seen with quinazolones, the activated phosphate intermediate can sometimes react with a molecule of the starting quinoxalinone, leading to the formation of a "pseudodimer".[2][3] This is more likely if the reaction is not heated sufficiently to drive the final chlorination step.
Q2: What is the best way to quench a POCl₃ reaction to prevent hydrolysis of my chloroquinoxaline product?
A2: The quenching step is critical for preserving your product. The key is to rapidly neutralize the highly reactive POCl₃ and subsequent phosphoric acids in a non-aqueous or very cold environment before extensive contact with water at neutral or basic pH.
Recommended Quench Procedure:
-
After ensuring the reaction is complete via TLC, cool the mixture to room temperature.
-
Distill off the excess POCl₃ under reduced pressure. This is the most effective first step.[1]
-
Carefully and slowly pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The goal is to keep the temperature near 0 °C and neutralize the acid as it reacts with the water.
-
Once the quench is complete and the pH is neutral or slightly basic, proceed immediately with the extraction using an organic solvent like dichloromethane or ethyl acetate.
Q3: I am trying to perform an electrophilic chlorination on the benzene ring of my quinoxaline. How can I control the regioselectivity and avoid a mixture of isomers?
A3: Controlling regioselectivity on the carbocyclic ring is a significant challenge governed by the electronic and steric properties of substituents already on the quinoxaline core.[4]
-
Electronic Effects: Electron-donating groups (EDGs) like -OCH₃ or -CH₃ will activate the ring and tend to direct chlorination to the positions ortho and para to themselves. Electron-withdrawing groups (EWGs) like -NO₂ will deactivate the ring and direct incoming electrophiles meta.[4]
-
Steric Hindrance: Bulky groups at positions C2, C3, or C5 can sterically hinder substitution at adjacent sites (e.g., C6), making the more remote C7 position more favorable.[4]
-
Reaction Conditions: The choice of chlorinating agent (e.g., N-chlorosuccinimide (NCS), chlorine gas), solvent, and the use of a Lewis acid catalyst can dramatically influence the isomer ratio. Milder conditions, such as using NCS at room temperature, often provide better selectivity than harsher methods.[5][6] Screening different catalysts and conditions is often necessary to optimize for a specific isomer.
Q4: Can N-oxidation be a side reaction during chlorination?
A4: Yes, depending on the reagents, N-oxidation can occur. While strong chlorinating agents like POCl₃ are primarily focused on hydroxyl replacement, reactions involving other types of oxidants or certain acidic conditions could potentially lead to the formation of quinoxaline N-oxides.[5] If N-oxidation is a desired outcome, specific reagents like peroxy acids are typically employed.[7] If it is an undesired side product, ensuring an inert atmosphere and using highly specific chlorinating agents can help minimize its formation.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems encountered during quinoxaline chlorination.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete (TLC shows mostly starting material) | 1. Impure or hydrolyzed POCl₃/SOCl₂. 2. Insufficient temperature or reaction time. 3. Poor solubility of starting material. | 1. Use freshly opened or distilled POCl₃/SOCl₂. 2. Ensure vigorous reflux and extend the reaction time, monitoring by TLC.[8] 3. Consider using a higher boiling, inert co-solvent like toluene or 1,2-dichloroethane. |
| Multiple spots on TLC, even after extended reaction time | 1. Formation of stable side products (e.g., dimers). 2. Over-chlorination (dichlorinated or trichlorinated products). 3. Formation of regioisomers (e.g., 6-chloro vs. 7-chloro). | 1. Ensure the reaction is heated sufficiently (e.g., 70-90 °C) after initial mixing to drive the conversion of intermediates.[2] 2. Use stoichiometric amounts of the chlorinating agent (e.g., 1.0-1.2 eq. of NCS). Reduce reaction time. 3. Screen different solvents and catalysts to optimize for one isomer. Analyze the electronic and steric factors of your substrate.[4] |
| Product precipitates as an oil or is difficult to purify | 1. Contamination with phosphorous byproducts (from POCl₃). 2. Product is inherently non-crystalline or has a low melting point. 3. Presence of polar impurities (e.g., unreacted starting material, hydrolysis product). | 1. Ensure a thorough aqueous workup. Washing the organic extracts with saturated NaHCO₃ and brine is crucial. 2. Purify via column chromatography on silica gel. 3. Attempt recrystallization from a different solvent system or purify by column chromatography. |
| Low yield after workup, but reaction appeared clean by TLC | 1. Hydrolysis of the chloroquinoxaline product during aqueous quench or extraction. 2. Product loss during extraction due to partial water solubility. | 1. Perform the quench at low temperature (on ice) and work quickly. Ensure the aqueous layer is neutral or slightly acidic before extraction if the product is base-sensitive.[5] 2. Perform multiple extractions (3-4 times) with the organic solvent. Back-extract the combined aqueous layers with fresh solvent. |
Visualizing Reaction Pathways and Troubleshooting
Understanding the potential pathways of your reaction is key to troubleshooting. The following diagram illustrates the desired chlorination of a quinoxalinone versus common side reactions.
Caption: Desired reaction pathway vs. common side reactions.
The logical flow for troubleshooting a problematic chlorination reaction can be visualized as follows.
Caption: A logical workflow for troubleshooting chlorination issues.
Experimental Protocol: Chlorination of Quinoxaline-2,3(1H,4H)-dione
This protocol details the synthesis of 2,3-dichloroquinoxaline, a versatile building block, from quinoxaline-2,3(1H,4H)-dione using phosphorus oxychloride.[1][9]
Materials:
-
Quinoxaline-2,3(1H,4H)-dione (1.0 equiv.)
-
Phosphorus oxychloride (POCl₃) (10-20 volumes)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
--- SAFETY FIRST: This reaction must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves. ---
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoxaline-2,3(1H,4H)-dione (e.g., 5.00 g). In the fume hood, carefully add POCl₃ (e.g., 20 mL).
-
Heating: Heat the stirred suspension to reflux (approx. 100-110 °C) using a heating mantle. The solid should gradually dissolve as the reaction proceeds.
-
Monitoring: Reflux the mixture for 3-4 hours. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice/bicarbonate, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
POCl₃ Removal: After completion, allow the reaction to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a vacuum distillation setup.
-
Quenching: Prepare a large beaker with a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Slowly and carefully, pour the cooled reaction residue into the beaker. An off-white solid should precipitate.
-
Isolation & Extraction: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water. Alternatively, if the product is not a solid, transfer the entire quenched mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Workup: Combine the organic extracts. Wash sequentially with water (1x) and then brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,3-dichloroquinoxaline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel if necessary.
References
-
Product Class 15: Quinoxalines. Science of Synthesis, (2004). Georg Thieme Verlag. [Link]
-
Anderson, N. G. POCl3 chlorination of 4-quinazolones. J Org Chem, (2011). [Link]
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. Loyola University Chicago, eCommons, (2023). [Link]
-
N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide. Organic & Biomolecular Chemistry, (2016). [Link]
-
da Silva, J. F. M., et al. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, (2017). [Link]
-
POCl3 Chlorination of 4-Quinazolones. Request PDF on ResearchGate, (2025). [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI, (2023). [Link]
-
Singh, P., et al. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, (2021). [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega, (2018). [Link]
-
CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE. UM Students' Repository, (2007). [Link]
-
Csikós, É., et al. Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (1999). [Link]
-
Zasada, A., et al. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, (2023). [Link]
-
N-Chlorosuccinimide (NCS). ResearchGate, (2025). [Link]
-
Exploring potential of quinoxaline moiety. CABI Digital Library, (2014). [Link]
-
HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, (2022). [Link]
-
Chlorination - Common Conditions. University of Rochester. [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, (2022). [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IOSR Journal of Pharmacy and Biological Sciences, (2016). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chlorination - Common Conditions [commonorganicchemistry.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
Separation of 2-chloro and 2-hydroxy quinoxaline impurities
Topic: Separation of 2-chloroquinoxaline (2-CQ) and 2-hydroxyquinoxaline (2-HQ) Ticket ID: #QX-SEP-001 Assigned Specialist: Senior Application Scientist Status: Resolved (Protocols Enclosed)
Emergency Triage: The "Why" and "What"
User Query: "I am synthesizing 2-chloroquinoxaline from 2-hydroxyquinoxaline using POCl3. I see a tailing front peak and my product peak degrades over time in the HPLC vial. How do I fix this?"
Root Cause Analysis:
-
The Tailing Peak (2-HQ): 2-hydroxyquinoxaline exists in a tautomeric equilibrium.[1] In solution, it predominantly adopts the 2-quinoxalinone (lactam) form. This structure is highly polar and capable of strong hydrogen bonding with residual silanols on standard C18 columns, causing severe tailing.
-
The Degradation (2-CQ): 2-chloroquinoxaline is an activated heteroaromatic halide. It is susceptible to nucleophilic aromatic substitution (SNAr) by water (hydrolysis), reverting back to 2-HQ. This reaction is accelerated in basic media or protic solvents.
Deep Dive: The Chemistry of Separation
To separate these effectively, you must understand the molecular behavior in the mobile phase.
Tautomerism & Polarity
-
2-Chloroquinoxaline (2-CQ): Moderate polarity, aprotic. Retains well on C18.
-
2-Hydroxyquinoxaline (2-HQ): High polarity, amphoteric. Exists as a lactam (amide-like). It requires aqueous stability but elutes near the void volume on pure C18 without specific conditions.
Figure 1: The tautomeric shift of 2-HQ significantly impacts peak shape.
Validated Experimental Protocols
Protocol A: The Robust HPLC Method
Standard C18 columns often fail here. We recommend a "Polar Embedded" or "Aqueous Stable" phase.
| Parameter | Specification | Rationale |
| Column | Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion) or C18-AQ | Shielded silanols reduce 2-HQ tailing; allows high % aqueous start. |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Standard analytical scale. |
| Mobile Phase A | 0.1% H3PO4 in Water (pH ~2.0-2.5) | Acidic pH suppresses ionization of silanols and keeps 2-HQ in a single protonation state. |
| Mobile Phase B | Acetonitrile (100%) | Methanol can act as a nucleophile and degrade 2-CQ; AcN is safer. |
| Flow Rate | 1.0 mL/min | Standard.[2] |
| Temp | 25°C | Avoid high heat to prevent on-column hydrolysis of 2-CQ. |
| Detection | UV 310 nm (Quant) & 240 nm (Sensitivity) | 310 nm is selective for the quinoxaline core; 240 nm is high sensitivity. |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Retain 2-HQ) |
| 2.0 | 5 | End Isocratic Hold |
| 12.0 | 60 | Elute 2-CQ |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibrate |
| 20.0 | 5 | End of Run |
Protocol B: Sample Preparation (Critical for Stability)
Preventing the "Ghost Peak" phenomenon where 2-HQ grows during the sequence.
-
Diluent: Use 100% Acetonitrile (HPLC Grade).
-
Note: If 2-HQ solubility is poor in pure AcN, use AcN:Water (90:10) . Do NOT use Methanol.
-
-
Temperature: Set Autosampler to 4°C .
-
Vials: Use amber glass (light protection) with PTFE/Silicone septa.
-
Time: Inject within 4 hours of preparation if possible.
Troubleshooting Guide
Use this logic flow to diagnose spectral or chromatographic anomalies.
Figure 2: Decision tree for common quinoxaline separation issues.
Frequently Asked Questions (FAQs)
Q: Why can't I use Methanol in my mobile phase? A: 2-Chloroquinoxaline is an electrophile. Methanol is a nucleophile. Over time (and especially under pressure/heat), Methanol can attack the 2-position, displacing the chlorine to form 2-methoxyquinoxaline . This creates a false impurity peak and lowers your assay value. Always use Acetonitrile for halo-quinoxalines [1].
Q: The 2-HQ peak is splitting. Is it separating into tautomers? A: Unlikely on a standard C18 column. Tautomerization is usually fast (dynamic equilibrium). Split peaks are more likely due to sample solvent mismatch . If you dissolve your sample in 100% AcN and inject a large volume (e.g., >10 µL) onto a 5% organic starting gradient, the sample "crashes" or focuses poorly at the head of the column. Solution: Reduce injection volume to 2-5 µL or dilute sample with some water (if stability permits).
Q: What is the UV Max for these compounds? A:
-
2-Chloroquinoxaline: ~305-310 nm (n-π* transition) and ~240 nm.
-
2-Hydroxyquinoxaline: ~320-340 nm (Bathochromic shift due to the amide/lactam conjugation).
-
Recommendation: Extract chromatograms at 310 nm to see both with good sensitivity, or use a DAD scan (200-400 nm) to confirm peak purity [2].
Q: My 2-HQ retention time is shifting. Why? A: 2-HQ is acidic (pKa ~9.2 for the OH, but the amide protonation varies). If your Mobile Phase A is unbuffered water, local pH changes will shift retention. You must use a buffer (Phosphate or Formate) to lock the pH, ideally acidic (pH 2-3) to keep it neutral/protonated [3].
References
-
ChemicalBook. (2025). 2-Chloroquinoxaline Properties and Synthesis. Retrieved from
-
BenchChem. (2025).[1][2] Spectroscopic Profile of 2-Hydroxyquinoline (Analogous Tautomer Data). Retrieved from
-
PubChem. (2025).[3] 2-Hydroxyquinoxaline Compound Summary. National Library of Medicine. Retrieved from
Sources
Validation & Comparative
Navigating the Maze of Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Fragmentation of C15H11ClN2
For researchers, scientists, and drug development professionals, understanding the fragmentation pattern of a molecule is paramount for its unambiguous identification and quantification. This guide provides an in-depth analysis of the mass spectrometric behavior of C15H11ClN2, a molecular formula representing several compounds of significant interest, most notably the widely prescribed benzodiazepine, Diazepam. We will dissect its fragmentation under two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative perspective supported by experimental data and mechanistic insights.
The structural elucidation of pharmaceutical compounds and their metabolites is a cornerstone of drug development and clinical toxicology. Mass spectrometry stands as a powerful analytical tool in this endeavor, providing not only the molecular weight of a compound but also a unique fingerprint in the form of a fragmentation pattern. For a molecule with the formula C15H11ClN2, which encompasses Diazepam and its isomers, a thorough understanding of how it fragments under different ionization conditions is crucial for developing robust analytical methods.
Electron Ionization (EI): The Classic Approach to Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This results in a rich mass spectrum that can be highly characteristic of a specific compound, making it invaluable for library-based identification.
The EI Fragmentation Pattern of Diazepam
Upon electron impact, Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) undergoes a series of characteristic fragmentation reactions. The resulting mass spectrum is dominated by several key ions that arise from the cleavage of the diazepine ring and losses of functional groups.
A representative EI mass spectrum of Diazepam is summarized in the table below, with data sourced from the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Abundance (%) | Proposed Fragment Identity/Loss |
| 284 | 45 | [M]+• (Molecular Ion) |
| 283 | 100 | [M-H]+ |
| 256 | 85 | [M-CO]+• |
| 255 | 95 | [M-H-CO]+ |
| 241 | 30 | [M-CH3-CO]+ |
| 221 | 20 | [M-CO-Cl]+ |
| 193 | 25 | [C13H9N2]+ |
| 165 | 35 | [C12H9N]+ |
| 77 | 40 | [C6H5]+ (Phenyl) |
Key Fragmentation Pathways under EI:
The fragmentation of Diazepam under EI is initiated by the formation of a molecular ion ([M]+•) at m/z 284. The most abundant ion in the spectrum is often the [M-H]+ ion at m/z 283, indicating the facile loss of a hydrogen radical.
A significant fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the diazepine ring, leading to the prominent ion at m/z 256.[2] This is a common fragmentation for compounds containing a lactam moiety. Subsequent loss of a hydrogen atom gives rise to the intense peak at m/z 255. Further fragmentation can occur through the loss of the methyl group or the chlorine atom.
The following diagram illustrates the primary EI fragmentation pathways of Diazepam.
Caption: Primary Electron Ionization fragmentation pathways of Diazepam.
Electrospray Ionization (ESI): A Softer Touch for Intact Molecules
In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation in the ion source. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID).
ESI-MS/MS Fragmentation of Protonated Diazepam
The ESI mass spectrum of Diazepam in positive ion mode is dominated by the protonated molecule at an m/z of 285. Subsequent MS/MS analysis of this precursor ion reveals a distinct fragmentation pattern that provides valuable structural information.
Key Product Ions in ESI-MS/MS:
The fragmentation of protonated Diazepam is characterized by several key product ions.[3][4] The relative abundance of these ions can be influenced by the collision energy applied during CID.[5][6][7][8]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 285 | 257 | CO |
| 285 | 241 | C2H4O |
| 285 | 228 | CH3NCO |
| 285 | 193 | C6H5Cl |
| 285 | 154 | C7H5NCl |
Mechanistic Insights into ESI-MS/MS Fragmentation:
The fragmentation of the [M+H]+ ion of Diazepam proceeds through several competing pathways. A common loss is that of carbon monoxide (CO), similar to the EI fragmentation, resulting in the product ion at m/z 257. Another significant pathway involves the cleavage and rearrangement of the diazepine ring. For instance, the loss of methyl isocyanate (CH3NCO) leads to the fragment at m/z 228.[9]
The following diagram illustrates the proposed ESI-MS/MS fragmentation pathways for protonated Diazepam.
Caption: Proposed ESI-MS/MS fragmentation pathways of protonated Diazepam.
Comparison of EI and ESI Fragmentation Patterns
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Initial Ion | Molecular Ion ([M]+•) | Protonated Molecule ([M+H]+) |
| In-source Fragmentation | Extensive | Minimal |
| Fragmentation Control | Limited | Controllable via Collision Energy |
| Primary Fragmentation | Loss of H•, CO, Cl• | Loss of CO, CH3NCO, ring cleavage |
| Key Fragments (m/z) | 283, 256, 255, 241 | 257, 241, 228, 193 |
| Primary Application | Library Matching, Structural Elucidation | Quantification, Targeted Analysis |
The Challenge of Isomers: Differentiating C15H11ClN2 Variants
While Diazepam is the most common compound with the formula C15H11ClN2, other structural isomers exist. Distinguishing between these isomers by mass spectrometry can be challenging, as they may exhibit similar fragmentation patterns. However, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation.[10] For complex cases, chromatographic separation prior to mass spectrometric analysis is often essential for unambiguous identification.[1] Advanced techniques such as ion mobility spectrometry coupled with mass spectrometry are also emerging as powerful tools for isomer differentiation.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis:
A generic protocol for the analysis of Diazepam in a biological matrix (e.g., plasma) is as follows:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., Diazepam-d5).
-
Vortex: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: For quantification, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. For Diazepam, a common transition is m/z 285 -> 193.[11]
Conclusion
The mass spectrometric fragmentation of C15H11ClN2, exemplified by Diazepam, presents a detailed picture of its chemical structure and stability under different ionization conditions. Electron Ionization provides a highly detailed fragmentation pattern ideal for structural confirmation and library searching. In contrast, Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled fragmentation process, which is highly suitable for sensitive and specific quantification in complex matrices. For researchers and scientists in drug development and related fields, a comprehensive understanding of these fragmentation pathways is indispensable for the accurate identification and measurement of this important class of compounds.
References
-
National Institute of Standards and Technology. (n.d.). Diazepam. In NIST Chemistry WebBook. Retrieved from [Link]
- Smyth, W. F., McClean, S., & Ramachandran, V. N. (2000). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Rapid Communications in Mass Spectrometry, 14(21), 2061–2069.
- Zayed, M. A., Fahmey, M. A., & Hawash, M. F. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(5), 799–805.
- Risoli, A., Cheng, J. B. Y., Verkerk, U. H., Zhao, J., Ragno, G., Hopkinson, A. C., & Siu, K. W. M. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273–2281.
- de Castro, A., Gallo, M., & de Alda, M. L. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273-2281.
-
Phenomenex. (n.d.). Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS. Retrieved from [Link]
- Maurer, H. H., & Pfleger, K. (1987). Identification and differentiation of benzodiazepines and their metabolites in urine by computerized gas chromatography-mass spectrometry.
-
Waters Corporation. (n.d.). Diazepam in Serum by LC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Identification of Benzodiazepines and Their Metabolites Using Synchronized Survey Scan®. Retrieved from [Link]
-
Kura Biotech. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Retrieved from [Link]
- Gergov, M., Ojanperä, I., & Vuori, E. (2003). Simultaneous screening for 238 drugs in blood by liquid chromatography-ion spray tandem mass spectrometry with multiple-reaction monitoring.
- Gaillard, Y., & Pépin, G. (1997). Detection of diazepam in horse hair samples by mass spectrometric methods. Journal of Analytical Toxicology, 21(6), 486-491.
- Navaratnam, V., & Morris, I. K. (1984). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical and Biomedical Analysis, 2(4), 449-457.
- Perry, R. H., Cooks, R. G., & Noll, R. J. (2010). Scheme S1: The product ion MS/MS spectrum of [diazepam+H]+. Analyst, 135(11), 2829-2836.
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- Kim, J., Lee, H., & Kim, E. (2014). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study.
- Medzihradszky, K. F., & Chalkley, R. J. (2015). High energy collisions on tandem time-of-flight mass spectrometers. Mass Spectrometry Reviews, 34(1), 33-53.
- Krenč, T., Kádek, A., & Novák, P. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research, 21(11), 2739–2748.
- Kadek, A., Midei, M. G., & Novák, P. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research, 21(11), 2739-2748.
- Kadek, A., Midei, M. G., & Novák, P. (2018). Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum. Journal of The American Society for Mass Spectrometry, 29(8), 1596–1605.
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Technical Guide: UV-Vis Absorption Characteristics of Aryl-Quinoxalines
Executive Summary
Aryl-quinoxalines represent a versatile class of electron-deficient N-heterocycles utilized in organic light-emitting diodes (OLEDs), solar cells, and DNA-intercalating therapeutics. Their utility stems from the pyrazine ring's ability to act as a strong electron-withdrawing auxiliary, facilitating Intramolecular Charge Transfer (ICT) when coupled with electron donors.
This guide moves beyond basic spectral reporting. It provides a comparative analysis of aryl-quinoxalines against standard alternatives (Quinolines, Benzothiadiazoles) and establishes a self-validating experimental protocol to ensure data integrity in your characterization workflows.
Part 1: The Chromophore Landscape
To understand aryl-quinoxalines, one must analyze the electronic perturbation caused by the pyrazine core. Unlike naphthalene (all-carbon analog) or quinoline (one nitrogen), quinoxaline contains two nitrogen atoms in the 1,4-positions.
Electronic Architecture
The presence of two electronegative nitrogen atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This creates a "pull" effect, making the quinoxaline core an excellent electron acceptor.
- Transitions: Dominant in the UV region (300–380 nm), originating from the conjugated aryl system.
- Transitions: Often seen as a weak "tail" or shoulder in the visible region (380–420 nm), arising from the non-bonding electrons on the nitrogen atoms.
-
ICT Bands: When substituted with electron donors (e.g., triphenylamine) at the 2,3-positions, a broad, intense band appears in the visible region (450–550 nm), highly sensitive to solvent polarity.
Diagram: Electronic Evolution of the Acceptor
The following diagram illustrates how structural modification alters the electronic landscape, moving from simple aromatics to complex Donor-Acceptor (D-A) systems.
Figure 1: Structural evolution leading to the unique ICT characteristics of Donor-Acceptor aryl-quinoxalines.
Part 2: Comparative Performance Analysis
Researchers often choose between Quinoxaline, Quinoline, and Benzothiadiazole (BTD). The choice depends on the desired band gap and solubility profile.
Table 1: Comparative Optical Properties
| Feature | Aryl-Quinoxaline (Qx) | Quinoline | Benzothiadiazole (BTD) |
| Core Structure | 1,4-diazanaphthalene | 1-azanaphthalene | S-N-containing heterocycle |
| Acceptor Strength | Moderate to Strong | Weak | Very Strong |
| Typical | 340–350 nm [1] | 310–320 nm | 400–420 nm |
| Band Gap ( | ~2.8 – 3.3 eV | > 3.5 eV | ~2.0 – 2.5 eV |
| Fluorescence ( | Moderate (0.4–0.8) | Low (< 0.1) | High (but prone to ACQ*) |
| Solubility | High (Non-planar twist) | High | Low (Planar stacking) |
| Primary Use | Blue/Green Emitters, Electron Transport | Antimalarials, Ligands | Red/NIR Emitters, Solar Cells |
*ACQ: Aggregation-Caused Quenching
Key Insight: While BTD is a stronger acceptor (red-shifting spectra further), it often suffers from poor solubility due to planar
Part 3: Solvatochromism & Environmental Sensitivity
Aryl-quinoxalines exhibit positive solvatochromism . As solvent polarity increases, the absorption and emission maxima shift to longer wavelengths (red shift).
-
Mechanism: The excited state (ICT state) is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, reducing the energy gap.
-
Diagnostic Utility: This property validates the presence of a Charge Transfer state. If your spectrum does not shift between Toluene (non-polar) and DMSO (polar), your donor-acceptor coupling may be insufficient.
Part 4: Self-Validating Experimental Protocol
To ensure publication-quality data (E-E-A-T), do not simply "run a spectrum." Use this self-validating workflow to detect aggregation and instrument artifacts.
Reagents & Equipment[1][2][3][4]
-
Solvents: Spectroscopic grade (HPLC grade
99.9%). -
Cuvettes: Quartz (10 mm path length), matched pair.
-
Instrument: Double-beam UV-Vis Spectrophotometer.
The Workflow
Figure 2: Self-validating UV-Vis characterization workflow.
Step-by-Step Methodology
-
Baseline Correction: Insert pure solvent into both reference and sample paths. Run a baseline scan. Criterion: Absorbance must be
across the range. -
Concentration Series (The Validation Step): Prepare three distinct concentrations (e.g.,
M, M, M). -
Measurement: Scan from 800 nm down to 250 nm. Scan rate: 300 nm/min. Bandwidth: 1.0 nm.
-
Beer-Lambert Validation: Plot Absorbance vs. Concentration at
.-
Pass: Linear fit (
). The slope is your Molar Extinction Coefficient ( ). -
Fail: Non-linear deviation indicates aggregation (too concentrated) or dissociation. Dilute and re-test.
-
Critical Note: For aryl-quinoxalines,
Part 5: Applications
Optoelectronics (OLEDs)
Aryl-quinoxalines are preferred over quinolines for Electron Transport Layers (ETL) because their deeper LUMO levels facilitate electron injection from the cathode. The "twisted" aryl groups prevent crystallization, forming stable amorphous films essential for device longevity [4].
Biological Probes
Unlike BTD, which can be cytotoxic or metabolically unstable due to the sulfur atom, quinoxaline derivatives are pharmacophores found in antibiotics (e.g., Echinomycin).[1] Their planar core allows DNA intercalation, while the aryl wings can be functionalized to target specific protein pockets [5].
References
-
Pawar, D., Pandhare, R. J., & Choudhury, S. D. (2025).[2] Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Ouedghiri-Idrissi, I. E., et al. (2024).[3] Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. Semantic Scholar. Retrieved from [Link]
-
Beilstein Journals. (2023). Quinoxaline derivatives as attractive electron-transporting materials.[3][4] Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Pereira, J. A., et al. (2015).[5] Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
